molecular formula C27H31N7O2 B15610025 AZ-5104-d2

AZ-5104-d2

Número de catálogo: B15610025
Peso molecular: 487.6 g/mol
Clave InChI: IQNVEOMHJHBNHC-DICFDUPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AZ-5104-d2 is a useful research compound. Its molecular formula is C27H31N7O2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H31N7O2

Peso molecular

487.6 g/mol

Nombre IUPAC

3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)/i1D2

Clave InChI

IQNVEOMHJHBNHC-DICFDUPASA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AZ-5104-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ-5104 is the active, demethylated metabolite of osimertinib (B560133) (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] AZ-5104-d2 is the deuterium-labeled version of AZ-5104.[4][5][6] Deuteration is a strategic modification of a drug molecule where one or more hydrogen atoms are replaced by its heavier isotope, deuterium (B1214612). This alteration is primarily intended to influence the drug's pharmacokinetic and metabolic profiles. While specific quantitative data for this compound is not publicly available, this guide will provide a comprehensive overview of the mechanism of action of its non-deuterated counterpart, AZ-5104, and discuss the potential implications of deuteration.

Core Mechanism of Action: EGFR Inhibition

AZ-5104 functions as a potent and selective inhibitor of EGFR.[1][2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.

AZ-5104 targets both sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR TKIs.[1][4][5] It also demonstrates inhibitory activity against ErbB4, another member of the ErbB family of receptor tyrosine kinases.[1][4][5] However, AZ-5104 exhibits a reduced selectivity margin against wild-type (WT) EGFR compared to its parent compound, osimertinib.[1][2]

Signaling Pathway

The binding of AZ-5104 to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade ultimately leads to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AZ5104d2 This compound AZ5104d2->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro potency of the non-deuterated AZ-5104 against various EGFR mutants and in different cell lines.

Table 1: Inhibitory Potency (IC50) of AZ-5104 against EGFR Kinases
TargetIC50 (nM)
EGFRL858R/T790M1[1][4][5]
EGFRL858R6[1][4][5]
EGFRL861Q1[1][4][5]
EGFR (Wild-Type)25[1][4][5]
ErbB47[1][4][5]
Table 2: Inhibitory Potency (IC50) of AZ-5104 on EGFR Phosphorylation in Cell Lines
Cell LineEGFR StatusIC50 (nM)
H1975L858R/T790M2[1][2]
PC-9VanRExon 19 deletion/T790M1[1][2]
PC-9Exon 19 deletion2[1][2]
H2073Wild-Type53[1][2]
LOVOWild-Type33[1][2]

The Role of Deuteration: Potential Impact on Pharmacokinetics

The "-d2" designation in this compound signifies the presence of two deuterium atoms. The primary rationale for deuterating drug candidates is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes, primarily cytochrome P450 (CYP) enzymes in the liver.

This can lead to several potential advantages:

  • Slower Metabolism: A reduced rate of metabolic degradation.

  • Increased Half-life: The drug may remain in the body for a longer period.

  • Enhanced Exposure: Higher overall drug concentration in the plasma (AUC).

  • Improved Safety Profile: By altering metabolic pathways, deuteration can potentially reduce the formation of toxic metabolites.

A study on deuterated osimertinib (osimertinib-d3) demonstrated that deuteration led to higher systemic exposure (AUC) and peak concentration (Cmax) compared to the non-deuterated form in rats.[7] It also significantly inhibited the metabolic pathway that produces AZ-5104.[7] This suggests that deuterating AZ-5104 itself could further stabilize the molecule against subsequent metabolism.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the literature for AZ-5104 and general pharmacological practices, the following methodologies are representative of the key experiments used to characterize its mechanism of action.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow cluster_workflow Kinase Assay Workflow Start Start Prepare Prepare reaction mix: - Recombinant EGFR kinase - Kinase buffer - ATP (radiolabeled or with reporter) - Peptide substrate Start->Prepare Add_Inhibitor Add varying concentrations of this compound Prepare->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detect_Signal Detect signal (e.g., radioactivity, fluorescence) Stop_Reaction->Detect_Signal Analyze Analyze data to calculate IC50 Detect_Signal->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase assay.
Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of EGFR within a cellular context.

Methodology:

  • Cell Culture: EGFR-mutant and wild-type cancer cell lines are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a dose-response of this compound for a specified period (e.g., 2 hours).

  • Cell Lysis: Cells are lysed to extract proteins.

  • Western Blotting or ELISA: The levels of phosphorylated EGFR (pEGFR) and total EGFR are quantified using specific antibodies.

  • Data Analysis: The ratio of pEGFR to total EGFR is calculated, and the IC50 value is determined.

Potential Off-Target Effects

Interestingly, a study has reported a dichotomous nature of AZ-5104 towards the nuclear receptors RORγ and RORγT. At low micromolar concentrations, AZ-5104 was found to act as an agonist of RORγ. However, in Th17 cells, it downregulated RORγT expression and the production of Th17-related cytokines through the inhibition of the SRC-ERK-STAT3 signaling pathway. This suggests potential immunomodulatory effects that are distinct from its primary EGFR inhibitory activity.

Conclusion

This compound, as the deuterated form of the active osimertinib metabolite AZ-5104, is a potent inhibitor of clinically relevant EGFR mutations. While its core mechanism of action is centered on the blockade of the EGFR signaling pathway, the introduction of deuterium is anticipated to modulate its pharmacokinetic properties, potentially leading to improved metabolic stability and systemic exposure. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its potential therapeutic advantages. The off-target effects on the RORγ/RORγT pathway also present an intriguing area for future investigation.

References

The Function of AZ-5104-d2 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is the primary and pharmacologically active metabolite of osimertinib (B560133) (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) widely used in the treatment of non-small cell lung cancer (NSCLC). AZ-5104, and by extension its deuterated isotopologue AZ-5104-d2, plays a crucial role in the overall efficacy and therapeutic window of osimertinib. This compound, which incorporates deuterium, is functionally identical to AZ-5104 at the cellular level and is primarily utilized in pharmacokinetic and metabolic studies to trace the fate of the parent drug. This guide provides a comprehensive overview of the function of AZ-5104 in cancer cells, with a focus on its mechanism of action, effects on cellular signaling, and preclinical efficacy.

Core Mechanism of Action: EGFR Inhibition

AZ-5104 is a potent and irreversible inhibitor of the EGFR, a receptor tyrosine kinase that is frequently mutated and overactivated in various cancers, particularly NSCLC. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of its kinase activity. This irreversible binding is a hallmark of third-generation EGFR TKIs, designed to be effective against both the initial sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.

Quantitative Data: Potency and Selectivity

The inhibitory activity of AZ-5104 has been quantified against various forms of EGFR and in different cancer cell lines. The following tables summarize the key in vitro potency data.

Table 1: Enzymatic Inhibition of EGFR by AZ-5104

Target EnzymeIC50 (nM)
EGFR L858R/T790M1
EGFR L858R6
EGFR L861Q1
Wild-Type EGFR25
ErbB47

Table 2: Inhibition of EGFR Phosphorylation in Cancer Cell Lines by AZ-5104

Cell LineEGFR Mutation StatusIC50 (nM)
H1975L858R/T790M2
PC-9VanRExon 19 deletion/T790M1
PC-9Exon 19 deletion2
H2073Wild-Type53
LOVOWild-Type33

Signaling Pathways Modulated by AZ-5104

By inhibiting EGFR, AZ-5104 effectively blocks the activation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Metastasis Metastasis mTOR->Metastasis AZ5104 AZ-5104 AZ5104->EGFR inhibits

Caption: EGFR Signaling Pathway Inhibition by AZ-5104.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of AZ-5104 in cancer cells.

EGFR Phosphorylation Assay (Western Blot)

This assay is used to determine the concentration of AZ-5104 required to inhibit the autophosphorylation of EGFR in cancer cells.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed cancer cells (e.g., H1975, PC-9) B Starve cells in serum-free medium A->B C Treat with varying concentrations of AZ-5104 B->C D Stimulate with EGF C->D E Lyse cells and quantify protein F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block membrane G->H I Incubate with primary antibodies (p-EGFR, total EGFR) H->I J Incubate with HRP-conjugated secondary antibody I->J K Chemiluminescent detection J->K L Quantify band intensity to determine IC50 K->L

Caption: Western Blot Workflow for EGFR Phosphorylation.

Detailed Steps:

  • Cell Culture: EGFR-mutant human NSCLC cell lines (e.g., NCI-H1975, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then serum-starved for 12-16 hours before being treated with a dose range of AZ-5104 for 2 hours. Following treatment, cells are stimulated with human epidermal growth factor (EGF) at a final concentration of 50 ng/mL for 10 minutes.

  • Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the IC50 values are calculated by plotting the percentage of p-EGFR inhibition against the log concentration of AZ-5104.

Cell Viability Assay (e.g., Resazurin Assay)

This assay measures the metabolic activity of cancer cells as an indicator of cell viability after treatment with AZ-5104.

Cell_Viability_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with a serial dilution of AZ-5104 B->C D Incubate for 72 hours C->D E Add Resazurin solution to each well D->E F Incubate for 2-4 hours E->F G Measure fluorescence at 560nm(Ex)/590nm(Em) F->G H Calculate cell viability and determine GI50 G->H

Caption: Cell Viability Assay Workflow.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of AZ-5104 and incubated for 72 hours.

  • Resazurin Addition: After the incubation period, a resazurin-based reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI50 (the concentration that inhibits cell growth by 50%) is then determined.

In Vivo Efficacy

In preclinical studies, AZ-5104 has demonstrated significant anti-tumor activity in xenograft and transgenic mouse models of EGFR-mutant NSCLC. For instance, in mice bearing tumors derived from the NCI-H1975 cell line (EGFR L858R/T790M), oral administration of AZ-5104 leads to profound and sustained tumor regression.

Conclusion

This compound, as a research tool, and its non-deuterated counterpart, AZ-5104, as a key active metabolite of osimertinib, are potent and selective inhibitors of mutant EGFR. Their function in cancer cells is primarily mediated through the irreversible inhibition of EGFR kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent inhibition of tumor growth. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working to understand and target EGFR-driven cancers.

An In-depth Technical Guide to AZ-5104-d2: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AZ-5104-d2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of this compound in the study of Epidermal Growth Factor Receptor (EGFR) signaling and cancer therapeutics. This document includes a summary of its physicochemical and biological properties, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is the deuterium-labeled analog of AZ-5104, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (B560133) (AZD9291).[1] Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry-based bioanalytical assays due to their similar physicochemical properties and co-eluting nature with the non-labeled analyte, while being distinguishable by their mass-to-charge ratio.[2][3][4] This allows for precise and accurate quantification of the analyte in complex biological matrices. AZ-5104 itself is a potent inhibitor of EGFR, including clinically relevant mutations such as L858R and the T790M resistance mutation.[5][1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is identical to that of AZ-5104, with the exception of the presence of two deuterium (B1214612) atoms. This isotopic substitution results in a slightly higher molecular weight.

Table 1: Physicochemical Properties of AZ-5104 and this compound

PropertyAZ-5104This compoundReference(s)
Chemical Name N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-4-methoxyphenyl)acrylamideN-(2-((2-(dimethylamino)ethyl)(methyl-d2)amino)-5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-4-methoxyphenyl)acrylamide[6]
Molecular Formula C₂₇H₃₁N₇O₂C₂₇H₂₉D₂N₇O₂[6]
Molecular Weight 485.58 g/mol 487.59 g/mol [6]
CAS Number 1421373-98-92719691-01-5[6]
Appearance Crystalline solidNot specified[7]
Solubility DMSO: ≥ 2.5 mg/mLNot specified[8]

Biological Activity and Mechanism of Action

AZ-5104 is a potent and selective inhibitor of EGFR. It demonstrates significant activity against both activating EGFR mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR TKIs.[9][10][11] The mechanism of action involves the irreversible binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its downstream signaling.

Signaling Pathway

AZ-5104 inhibits the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[12][13] Inhibition of EGFR phosphorylation prevents the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[13][14]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival AZ5104 AZ-5104 AZ5104->EGFR Inhibition of Autophosphorylation

EGFR Signaling Pathway Inhibition by AZ-5104
In Vitro Activity

AZ-5104 has demonstrated potent inhibitory activity against various EGFR mutants in both biochemical and cellular assays.

Table 2: In Vitro Inhibitory Activity of AZ-5104

Assay TypeTarget/Cell LineMutationIC₅₀ / GI₅₀ (nM)Reference(s)
Biochemical Assay EGFRL858R/T790M1[1]
EGFRL858R6[1]
EGFRL861Q1[1]
EGFRWild-Type25[1]
ErbB4-7[1]
Cellular EGFR Phosphorylation H1975L858R/T790M2[1]
PC-9Exon 19 del2[1]
LoVoWild-Type33[1]
Cell Growth Inhibition H1975L858R/T790M24[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AZ-5104.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for AZ-5104 and its deuterated analog is not publicly available and is likely considered proprietary information. However, the general principle for the synthesis of this compound involves the deuteration of the AZ-5104 molecule. This is typically achieved by using deuterated reagents at a specific step in the synthetic route. AZ-5104 itself is a demethylated metabolite of AZD9291.[1]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of AZ-5104 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1975, PC-9)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • AZ-5104

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6][15][16][17]

  • Prepare serial dilutions of AZ-5104 in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the AZ-5104 dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7][17]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of AZ-5104 on EGFR phosphorylation.

Materials:

  • Cancer cell lines

  • AZ-5104

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with various concentrations of AZ-5104 for a specified time (e.g., 2 hours).

  • Lyse the cells with ice-cold lysis buffer.[18][19]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[18]

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[20]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[19]

  • Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and a loading control.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of AZ-5104 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., H1975)

  • Matrigel

  • AZ-5104 formulation for oral administration

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[21][22]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer AZ-5104 orally at the desired dose and schedule (e.g., 5 mg/kg, once daily).[1] The control group receives the vehicle.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor like AZ-5104.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Kinase Activity) Cell_Viability Cell Viability Assay (MTT) Biochemical_Assay->Cell_Viability Western_Blot Western Blot (EGFR Phosphorylation) Cell_Viability->Western_Blot Xenograft_Model Tumor Xenograft Model Western_Blot->Xenograft_Model PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft_Model->PK_PD Efficacy Anti-tumor Efficacy Xenograft_Model->Efficacy Compound_Synthesis Compound Synthesis (AZ-5104 / this compound) Compound_Synthesis->Biochemical_Assay

Preclinical Evaluation Workflow for AZ-5104

Conclusion

This compound is a valuable tool for the accurate quantification of AZ-5104 in preclinical and clinical studies. AZ-5104 is a potent, third-generation EGFR inhibitor with significant activity against sensitizing and resistance mutations. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of targeting the EGFR signaling pathway in cancer.

References

Foundational Research on AZ-5104-d2 as an EGFR Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-5104 is a potent, irreversible, and active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (B560133) (AZD9291).[1][2] It effectively targets both EGFR-sensitizing mutations and the T790M resistance mutation. This document provides a comprehensive technical overview of the foundational preclinical research on AZ-5104, with a focus on its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization. The deuterated form, AZ-5104-d2, is primarily utilized as an internal standard for quantitative mass spectrometry assays due to its stable isotope label, which allows for precise measurement in biological matrices.[3][4]

Mechanism of Action and Signaling Pathway

AZ-5104 exerts its therapeutic effect by irreversibly binding to the kinase domain of the EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for tumor cell proliferation and survival.[2] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By blocking these pathways, AZ-5104 effectively suppresses cancer cell growth.

Additionally, studies have shown that AZ-5104 can inhibit the SRC-ERK-STAT3 signaling axis, which may contribute to its broader anti-tumor effects.[5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS AZ-5104 PI3K PI3K EGFR->PI3K AZ-5104 SRC SRC EGFR->SRC AZ-5104 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SRC->ERK STAT3->Proliferation

Figure 1: EGFR signaling pathway inhibited by AZ-5104.

Quantitative Data

The following tables summarize the key quantitative data from foundational preclinical studies of AZ-5104.

Table 1: Biochemical Potency of AZ-5104 Against EGFR Mutants
Target EnzymeIC50 (nM)Reference
EGFRL858R/T790M1[7]
EGFRL858R6[7]
EGFRL861Q1[7]
EGFR (Wild-Type)25[7]
ErbB47[7]
Table 2: Inhibition of EGFR Phosphorylation in NSCLC Cell Lines
Cell LineEGFR StatusIC50 (nM)Reference
H1975L858R/T790M2[2]
PC-9VanRExon 19 del / T790M1[2]
PC-9Exon 19 del2[2]
H2073Wild-Type53[2]
LOVOWild-Type33[2]
Table 3: In Vivo Efficacy of AZ-5104
Mouse ModelTreatmentOutcomeReference
C/L858R and C/L+T Mice5 mg/kg/day, oralEffective tumor shrinkage[2]
PDX Model (LU0387)50 mg/kg, daily oralTumor growth inhibition[8]
PDX Model (LXF2478)25 mg/kg, daily oralTumor growth inhibition[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the protocols for key experiments used to characterize AZ-5104.

Biochemical Kinase Assay (In Vitro Enzyme Inhibition)

This assay quantifies the direct inhibitory effect of AZ-5104 on the enzymatic activity of purified EGFR kinase domains. A common method is a radiometric assay that measures the transfer of 33P from [γ-33P]ATP to a peptide substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase assay buffer (e.g., 20 mM HEPES, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2), the purified recombinant EGFR kinase domain, and the specific peptide substrate.[9]

  • Compound Addition: Add serial dilutions of AZ-5104 (or this compound as a negative control for inhibition) dissolved in DMSO to the reaction wells. The final DMSO concentration should be kept constant (e.g., <1%).

  • Initiation: Start the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Detection: Transfer a portion of the reaction mixture onto a filter membrane, which captures the phosphorylated peptide. Wash the membrane to remove unincorporated [γ-33P]ATP.

  • Quantification: Measure the radioactivity on the filter membrane using a scintillation counter. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each AZ-5104 concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reaction Mix: - EGFR Kinase - Peptide Substrate - Buffer C Add AZ-5104 to Plate A->C B Prepare Serial Dilutions of AZ-5104 B->C D Initiate with [γ-33P]ATP C->D E Incubate at RT D->E F Stop Reaction & Transfer to Filter E->F G Wash & Measure Radioactivity F->G H Calculate IC50 G->H

Figure 2: Workflow for a biochemical kinase assay.
Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of AZ-5104 to inhibit EGFR autophosphorylation within a cellular context.

Protocol:

  • Cell Culture: Seed NSCLC cells (e.g., H1975, PC-9) into 96-well plates and grow to 80-90% confluency.[10]

  • Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 16-24 hours in a serum-free medium.[10]

  • Inhibitor Treatment: Pre-treat the cells with a dose-response of AZ-5104 for 2 hours.[2]

  • Stimulation: Stimulate EGFR phosphorylation by adding a ligand like EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer containing protease and phosphatase inhibitors to lyse the cells.[10]

  • Western Blot or ELISA:

    • Western Blot: Determine the total protein concentration of the lysates. Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-EGFR (e.g., Tyr1068) and total EGFR.[10] Use a loading control (e.g., β-actin) to ensure equal loading. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

    • Cell-Based ELISA: Fix and permeabilize cells directly in the 96-well plate.[11] Use a primary antibody against phospho-EGFR followed by an HRP-conjugated secondary antibody and a colorimetric substrate to quantify the signal.[11]

  • Data Analysis: For Western blots, quantify band intensities using densitometry. Normalize the phospho-EGFR signal to the total EGFR signal. For ELISA, measure absorbance at 450 nm. Calculate the IC50 value based on the dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of AZ-5104 on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate NSCLC cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of AZ-5104 concentrations for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader (typically at 570 nm for MTT and 490 nm for MTS).

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value from the resulting dose-response curve.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of AZ-5104 in a living organism.

Protocol:

  • Cell Preparation: Harvest NSCLC cells (e.g., H1975) during their exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the tumor-bearing mice into treatment and control groups. Administer AZ-5104 orally at the desired dose (e.g., 5 mg/kg/day) and schedule. The control group receives the vehicle solution.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Xenograft_Workflow A Harvest & Prepare NSCLC Cells B Subcutaneous Injection into Immunocompromised Mice A->B C Monitor Tumor Growth to Palpable Size B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Vehicle or AZ-5104 Orally (Daily) D->E F Measure Tumor Volume Regularly E->F G Analyze Tumor Growth Inhibition F->G

Figure 3: General workflow for an in vivo xenograft study.

The Role of this compound

Stable isotope-labeled compounds, such as the deuterated this compound, are indispensable tools in drug development, particularly in pharmacokinetics.[12] In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated analogue is added to biological samples (e.g., plasma) as an internal standard.[3][13] Because this compound is chemically identical to AZ-5104 but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate quantification of the non-deuterated AZ-5104 by correcting for sample loss during preparation and for matrix effects during analysis.[4] Foundational research has not focused on this compound for its therapeutic properties but relies on it for precise bioanalysis.[14]

References

Delving into AZ-5104-d2: A Technical Guide to its Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic and pharmacokinetic profile of AZ-5104-d2, a deuterated analog of AZ-5104, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, osimertinib (B560133). Understanding the disposition of this compound is critical for its potential therapeutic applications, particularly in the context of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of its mechanism of action, detailed experimental methodologies for its study, and a summary of key quantitative data.

Core Concepts: Metabolism and Pharmacokinetics of this compound

AZ-5104 is a potent inhibitor of EGFR, including mutations such as L858R, exon 19 deletion, and the T790M resistance mutation.[1] this compound, its deuterated counterpart, is investigated to potentially improve the pharmacokinetic properties of the parent drug. Deuteration can influence drug metabolism by slowing the rate of cytochrome P450 (CYP)-mediated reactions, a phenomenon known as the kinetic isotope effect.[2]

The metabolism of the non-deuterated form, AZ-5104, is primarily mediated by CYP3A4/5.[3] Studies on deuterated osimertinib have shown that deuteration significantly inhibits the metabolic pathway leading to the formation of AZ-5104.[2] This alteration in metabolism can lead to higher systemic exposure (AUC) and peak plasma concentrations (Cmax) of the parent compound.[2]

Pharmacokinetically, the distribution of osimertinib and its metabolites, including AZ-5104, is extensive. The brain accumulation of both osimertinib and AZ-5104 is restricted by the efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein).

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro potency and pharmacokinetic parameters of AZ-5104 and the effects of deuteration on osimertinib metabolism.

Table 1: In Vitro Potency of AZ-5104 against EGFR Mutations

Cell LineEGFR MutationIC50 (nM)
PC9Exon 19 Deletion~1-2
NCI-H1975L858R/T790M~1-2
LoVoWild-Type~25-33

Source: Data compiled from multiple preclinical studies.[1]

Table 2: Effect of Deuteration on Osimertinib Pharmacokinetics in Rats

CompoundCmax (ng/mL)AUC (ng·h/mL)
OsimertinibLowerLower
Osimertinib-d3HigherHigher

Source: Comparative pharmacokinetic study of osimertinib and its deuterated analog.[2]

Table 3: Impact of Deuteration on AZ-5104 Formation

Parent CompoundPlasma Concentration of AZ-5104
OsimertinibDetectable
Osimertinib-d3Significantly Decreased

Source: In vivo metabolism studies comparing osimertinib and its deuterated form.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of drug metabolism and pharmacokinetics. Below are generalized protocols based on standard industry practices and published literature for studying a compound like this compound.

In Vitro Metabolism Assay

Objective: To determine the metabolic stability and identify the metabolites of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration ~1 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (this compound) and identify potential metabolites.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Male BALB/c mice (6-8 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Formulate this compound in the vehicle to the desired concentration.

  • Administer a single oral dose of this compound to a cohort of mice (e.g., 10 mg/kg).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via retro-orbital or tail vein bleeding into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

Signaling Pathway

This compound, like its non-deuterated form, targets the EGFR signaling pathway. Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR p-EGFR (Dimerized) EGFR->P_EGFR Dimerization & Autophosphorylation AZ5104d2 This compound AZ5104d2->P_EGFR Inhibition Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of this compound.

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Reaction Initiate Reaction: Add this compound & NADPH Stock->Reaction Microsomes Prepare Human Liver Microsomes (HLM) Preincubation Pre-incubate HLM at 37°C Microsomes->Preincubation NADPH Prepare NADPH Regenerating System NADPH->Reaction Preincubation->Reaction Timepoints Incubate and Collect Samples at Timepoints Reaction->Timepoints Quench Quench Reaction with Acetonitrile + Internal Std. Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Quantification Quantify Parent Compound LCMS->Quantification MetaboliteID Identify Metabolites LCMS->MetaboliteID Kinetics Calculate Kinetic Parameters (t1/2, CLint) Quantification->Kinetics

References

Preclinical Profile of AZ-5104 in Lung Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is a key, pharmacologically active metabolite of osimertinib (B560133) (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, as well as the T790M resistance mutation.[3][4] Understanding the preclinical characteristics of AZ-5104 is crucial for a comprehensive grasp of osimertinib's mechanism of action and overall efficacy. This technical guide summarizes the available preliminary data on AZ-5104 in various lung cancer models, providing insights into its potency, signaling effects, and anti-tumor activity. The deuterated form, AZ-5104-d2, is primarily utilized as a tracer in pharmacokinetic and metabolic profiling studies.[5]

Core Compound Activity

AZ-5104 is a potent and irreversible inhibitor of EGFR, including both sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while demonstrating a lower affinity for wild-type EGFR.[1][4] This selectivity contributes to the favorable therapeutic window of osimertinib.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor activity of AZ-5104 in various lung cancer models.

Table 1: In Vitro Potency of AZ-5104 Against EGFR in Various Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM) for pEGFR Inhibition
PC-9Exon 19 Deletion2
NCI-H1975L858R/T790M2
LoVoWild-TypeNot specified

Data sourced from a study modeling the pharmacokinetic-pharmacodynamic relationship of osimertinib and AZ-5104.[1]

Table 2: In Vivo Anti-Tumor Efficacy of AZ-5104 in Patient-Derived Xenograft (PDX) Models

PDX ModelEGFR MutationTreatment and DoseOutcome
LXF2478M766_A767insASVAZ-5104 at 25 mg/kg (daily)Significant tumor growth inhibition
LU0387H773_V774insNPHAZ-5104 at 50 mg/kg (daily)Significant tumor growth inhibition

Data extracted from a study on the antitumor activity of osimertinib and AZ-5104 in NSCLC with EGFR exon 20 insertions.[6]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by AZ-5104

AZ-5104, as an active metabolite of osimertinib, exerts its therapeutic effect by inhibiting the tyrosine kinase activity of mutant EGFR. This blockade disrupts downstream signaling cascades that are critical for tumor cell proliferation and survival, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AZ5104 AZ-5104 AZ5104->EGFR Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

EGFR signaling pathway inhibition by AZ-5104.
General Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of a compound like AZ-5104 in a lung cancer xenograft model.

in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture NSCLC Cell Culture (e.g., NCI-H1975) implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Dosing with Vehicle or AZ-5104 randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint tumor_excision Tumor Excision and Pharmacodynamic Analysis endpoint->tumor_excision data_analysis Statistical Analysis of Tumor Growth Inhibition endpoint->data_analysis

Workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AZ-5104 (or a vehicle control) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of AZ-5104.

Western Blot Analysis for Phospho-EGFR Inhibition
  • Cell Lysis: Treat NSCLC cells with AZ-5104 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the extent of phospho-EGFR inhibition relative to the total EGFR and loading control.

In Vivo Tumor Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10^6 NCI-H1975 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer AZ-5104 orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice. Excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., western blotting for pEGFR). Calculate the tumor growth inhibition (TGI).

Conclusion

The preliminary data on AZ-5104 demonstrate its potent and selective inhibitory activity against clinically relevant EGFR mutations in lung cancer models. As the primary active metabolite of osimertinib, its preclinical profile is integral to the parent drug's success. Further investigations into the nuances of its activity, particularly in emerging resistance settings, will continue to be of high value to the oncology research community.

References

An In-depth Technical Guide on the Inhibitory Activity of AZ-5104

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of the inhibitory activity of AZ-5104, the active demethylated metabolite of the irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291). The deuterium-labeled variant, AZ-5104-d2, is utilized in research for its metabolic stability and is expected to exhibit a congruent inhibitory profile.[1] This document details the biochemical and cellular inhibitory profile of AZ-5104, the signaling pathways it modulates, and the experimental protocols for assessing its activity.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of AZ-5104 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of AZ-5104

This table presents the half-maximal inhibitory concentration (IC50) values of AZ-5104 against purified wild-type and mutant EGFR kinases, as well as other related kinases.

Target EnzymeIC50 (nM)
EGFRL858R/T790M1
EGFRL858R6
EGFRL861Q1
EGFR (Wild-Type)25
ErbB47
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
Table 2: Cellular Inhibitory Activity of AZ-5104 on EGFR Phosphorylation

This table outlines the IC50 values for the inhibition of EGFR phosphorylation in various human cancer cell lines.

Cell LineEGFR Mutation StatusIC50 (nM)
H1975L858R/T790M2
PC-9VanRExon 19 deletion/T790M1
PC-9Exon 19 deletion2
H2073Wild-Type53
LOVOWild-Type33
Data sourced from MedchemExpress and BioCrick.[2][4]
Table 3: Anti-proliferative Activity of AZ-5104

This table details the IC50 values of AZ-5104 in cell viability assays across different human cancer cell lines.

Cell LineEGFR Mutation StatusIC50 (nM)
H1975T790M/L858R3.3
PC-9Exon 19 deletion2.6
Calu 3Wild-Type80
NCI-H2073Wild-Type53
Data sourced from Selleck Chemicals.[3]

Signaling Pathway and Mechanism of Action

AZ-5104 is an irreversible tyrosine kinase inhibitor that targets the ATP-binding site of EGFR.[5] By covalently binding to a cysteine residue in the kinase domain, it effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. A key pathway inhibited by AZ-5104 is the SRC-ERK-STAT3 signaling axis, which is crucial for cell proliferation, survival, and differentiation.[6][7] The inhibition of this pathway ultimately leads to the suppression of tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC Activates ERK ERK1/2 SRC->ERK Activates STAT3 STAT3 ERK->STAT3 Activates Gene Gene Expression (Proliferation, Survival) STAT3->Gene Regulates AZ5104 AZ-5104 AZ5104->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of AZ-5104.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (Continuous-Read Fluorescence)

This protocol describes a method to measure the direct inhibitory effect of AZ-5104 on purified EGFR kinase activity.[8]

  • Materials and Reagents:

    • Recombinant EGFR enzymes (Wild-Type and mutants)

    • Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

    • ATP and a fluorescent peptide substrate (e.g., Y12-Sox)

    • AZ-5104 stock solution (in DMSO)

    • 384-well, white, non-binding surface microtiter plates

    • Fluorescence plate reader (e.g., λex360/λem485)

  • Procedure:

    • Prepare serial dilutions of AZ-5104 in 50% DMSO.

    • Add 0.5 µL of the diluted compound or 50% DMSO (vehicle control) to the wells of the microtiter plate.

    • Add 5 µL of the EGFR enzyme solution (e.g., 5 nM EGFR-WT or 3 nM EGFR-T790M/L858R) to each well.

    • Pre-incubate the plate for 30 minutes at 27°C.

    • Prepare a mix of ATP and the fluorescent peptide substrate in the kinase reaction buffer (e.g., 15 µM ATP and 5 µM Y12-Sox peptide for EGFR-WT).

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

    • Immediately begin monitoring the fluorescence signal every 71 seconds for a duration of 30-120 minutes.

    • Determine the initial velocity of the reaction from the linear portion of the kinetic curves.

    • Plot the initial velocity against the inhibitor concentration and use a variable slope model to calculate the IC50 value.

Cell-Based EGFR Phosphorylation ELISA

This protocol details a cell-based ELISA to quantify the inhibition of EGFR phosphorylation by AZ-5104.[4][9][10]

  • Materials and Reagents:

    • Human cancer cell lines (e.g., H1975, PC-9)

    • Cell culture medium and serum

    • 96-well cell culture plates

    • AZ-5104 stock solution

    • Epidermal Growth Factor (EGF) for stimulating wild-type cells

    • Fixing Solution (e.g., 4% formaldehyde)

    • Quenching Buffer and Blocking Buffer

    • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-pan-EGFR

    • HRP-conjugated secondary antibody

    • TMB substrate and Stop Solution

    • Microplate reader capable of measuring absorbance at 450 nm

  • Procedure:

    • Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.

    • Treat the cells with a dose-response of AZ-5104 for 2 hours.

    • For wild-type EGFR cell lines, stimulate with 25 ng/mL of EGF for 10 minutes before fixation.[4]

    • Remove the culture medium and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.

    • Wash the cells and add 100 µL of Quenching Buffer for 20 minutes.

    • Wash and then block the cells with 200 µL of Blocking Buffer for 1 hour at 37°C.

    • Incubate the cells with either the anti-phospho-EGFR or anti-pan-EGFR antibody for 2 hours at room temperature.

    • Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add 100 µL of TMB substrate and incubate for 30 minutes in the dark.

    • Add 50 µL of Stop Solution and measure the absorbance at 450 nm.

    • Normalize the phospho-EGFR signal to the pan-EGFR signal and calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol describes the use of the CellTiter-Glo® assay to measure the anti-proliferative effects of AZ-5104.[11][12][13][14]

  • Materials and Reagents:

    • Human cancer cell lines

    • Opaque-walled 96-well or 384-well plates

    • AZ-5104 stock solution

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Prepare a cell suspension and seed the desired number of cells in the wells of an opaque-walled multiwell plate. Include wells with medium only for background measurement.

    • Incubate the plate overnight to allow cells to attach.

    • Add serial dilutions of AZ-5104 to the experimental wells and incubate for the desired period (e.g., 72 hours).[2]

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence with a luminometer.

    • Subtract the background luminescence from all readings, calculate the percentage of viability relative to the vehicle control, and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular_assays Biochemical Biochemical Kinase Assay (Direct Enzyme Inhibition) Cellular Cell-Based Assays (Cellular Potency) Biochemical->Cellular Phospho Phosphorylation Assay (Target Engagement) Cellular->Phospho Viability Cell Viability Assay (Anti-proliferative Effect) Cellular->Viability Data Data Analysis (IC50 Determination) Phospho->Data Viability->Data Start Compound of Interest (this compound) Start->Biochemical End Candidate Characterization Data->End

Caption: General experimental workflow for inhibitor characterization.

References

Methodological & Application

Application Notes and Protocols for AZ-5104-d2 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

AZ-5104, and by extension AZ-5104-d2, exerts its therapeutic effect by irreversibly binding to the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation leads to the inhibition of EGFR signaling pathways, thereby suppressing tumor cell proliferation, survival, and metastasis. While highly active against mutant forms of EGFR, AZ-5104 also shows activity against wild-type EGFR, albeit with a reduced selectivity margin compared to osimertinib (B560133).[1][5]

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and efficacy of AZ-5104 in various mouse models. This data provides a crucial reference for designing new in vivo studies with this compound.

Table 1: Effective Dosages of AZ-5104 in Mouse Models

Mouse ModelCancer TypeDosageAdministration RouteOutcomeReference
C/L858R and C/L+T miceLung Cancer5 mg/kg/dayOralTumor shrinkage[5]
NCI-H1975 xenograftNSCLC (L858R/T790M)0.1–25 mg/kgOralpEGFR reduction[1][7]
LG1423 PDX modelNSCLC (V769_D770insASV)25 mg/kg/dayOralTumor growth inhibition[6]
LXF2478 PDX modelNSCLC (M766_A767insASV)25 mg/kg/dayOralTumor growth inhibition[6]
LU0387 PDX modelNSCLC (H773_V774insNPH)50 mg/kg/dayOralTumor growth inhibition[6]

Table 2: In Vitro Potency of AZ-5104 against EGFR Variants

Cell LineEGFR Mutation StatusIC₅₀ (nM) for pEGFR InhibitionReference
H1975L858R/T790M2[5]
PC-9VanRExon 19 deletion/T790M1[5]
PC-9Exon 19 deletion2[5]
LoVoWild-Type33[5]
H2073Wild-Type53[5]

Experimental Protocols

Below are detailed methodologies for conducting in vivo studies with AZ-5104 in mouse models. These can be adapted for this compound, with careful consideration for potential pharmacokinetic differences.

Protocol 1: General Efficacy Study in Xenograft Mouse Models
  • Animal Model: Utilize immunodeficient mice (e.g., Nude, NOD/SCID) for establishing patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).

  • Tumor Implantation:

    • For CDX models, inject a suspension of cultured cancer cells (e.g., NCI-H1975) subcutaneously into the flank of the mice.

    • For PDX models, implant small tumor fragments from a patient's tumor subcutaneously.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).

  • Drug Preparation and Administration:

    • Prepare a formulation of AZ-5104 or this compound suitable for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) + 0.1% Tween 80 in water.

    • Administer the designated dose (e.g., starting with a range of 5-25 mg/kg) daily via oral gavage.

  • Data Collection:

    • Monitor tumor growth, body weight (as an indicator of toxicity), and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pEGFR, immunohistochemistry).

  • Data Analysis: Compare tumor growth inhibition between the treated and vehicle control groups.

Protocol 2: Pharmacodynamic Study to Assess Target Engagement
  • Animal Model and Tumor Implantation: As described in Protocol 1.

  • Dosing: Administer a single oral dose of AZ-5104 or this compound at various concentrations (e.g., 0.1, 1, 5, 25 mg/kg).

  • Sample Collection: At various time points post-dosing (e.g., 2, 6, 24 hours), euthanize cohorts of mice and collect tumor and plasma samples.

  • Analysis:

    • Plasma: Analyze plasma samples to determine the concentration of AZ-5104 or this compound using LC-MS/MS to establish the pharmacokinetic profile.

    • Tumor: Prepare tumor lysates and perform Western blot analysis to measure the levels of phosphorylated EGFR (pEGFR) and total EGFR to assess target engagement.

Visualizations

Signaling Pathway Diagram

AZ5104_Mechanism_of_Action cluster_cell Tumor Cell EGFR Mutant EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK AZ5104 This compound AZ5104->EGFR Irreversible Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Mouse Model (e.g., Nude, NOD/SCID) Tumor_Implantation Implant Tumor Cells/Fragments (Subcutaneous) Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth (to 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups (Vehicle vs. Treatment) Tumor_Growth->Randomization Dosing Daily Oral Dosing (this compound) Randomization->Dosing Data_Collection Monitor Tumor Volume & Body Weight Dosing->Data_Collection Endpoint Endpoint Analysis: Tumor Excision, Western Blot, IHC, PK/PD Data_Collection->Endpoint Statistical_Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint->Statistical_Analysis

Caption: General workflow for in vivo efficacy studies.

References

Application Notes and Protocols: Analysis of p-EGFR Inhibition by AZ-5104-d2 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase pivotal in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues. This event triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[3][4] Dysregulation of EGFR signaling is a well-established driver in the progression of various cancers, making it a significant therapeutic target.[2][4]

AZ-5104, the active, demethylated metabolite of the irreversible EGFR tyrosine kinase inhibitor (TKI) Osimertinib (AZD9291), is a potent inhibitor of EGFR.[5][6][7] It demonstrates high efficacy against EGFR harboring sensitizing mutations (e.g., L858R, ex19del) and the T790M resistance mutation.[5][8] Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by directly measuring the phosphorylation status of EGFR (p-EGFR) in treated cells.[9][10]

This document provides detailed protocols for utilizing Western blot analysis to quantify the inhibitory effect of AZ-5104-d2 on EGFR phosphorylation in cancer cell lines.

Mechanism of Action

AZ-5104 acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR to block its autophosphorylation and subsequent activation of downstream signaling pathways.[10] While its parent compound is an irreversible inhibitor, AZ-5104 demonstrates potent, selective inhibition of both mutant and wild-type EGFR.[5][6] Its activity against the T790M mutation is particularly crucial for overcoming acquired resistance to earlier-generation EGFR TKIs.

Quantitative Data: Potency of AZ-5104

The inhibitory activity of AZ-5104 has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of AZ-5104 against different EGFR variants and in various cell lines.

Table 1: Kinase Inhibitory Potency (IC50) of AZ-5104 against EGFR Variants

Target EGFR VariantIC50 (nM)
EGFR (L858R/T790M)<1
EGFR (L861Q)1
EGFR (L858R)6
EGFR (wildtype)25
ErbB47

Data sourced from Selleck Chemicals and MedchemExpress.[5][8]

Table 2: Cellular IC50 of AZ-5104 for Inhibition of EGFR Phosphorylation

Cell LineEGFR StatusCellular IC50 (nM)
H1975L858R/T790M2
PC-9VanRExon 19 del/T790M1
PC-9Exon 19 del2
Calu 3Wild-type80
NCI-H2073Wild-type53
LOVOWild-type33

Data sourced from Selleck Chemicals and BioCrick.[5][6]

Signaling Pathway and Experimental Workflow

To understand the context of the experiment, it is crucial to visualize both the biological pathway being investigated and the experimental procedure.

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K AZ5104 This compound AZ5104->pEGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription Cell Proliferation, Survival, Growth

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody (Anti-p-EGFR) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Stripping & Reprobing (Total EGFR, Loading Control) I->J K 11. Data Analysis J->K

Caption: Experimental workflow for Western blot analysis of p-EGFR.

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effects of this compound on the EGFR signaling pathway.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells known to express EGFR (e.g., H1975, PC-9, A549) in 6-well plates. Seed at a density that ensures 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium, wash once with phosphate-buffered saline (PBS), and replace it with a serum-free medium for 12-24 hours. This step reduces basal EGFR activity.[11]

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).[11]

  • Ligand Stimulation: To observe the inhibition of ligand-induced phosphorylation, stimulate the cells with 25-100 ng/mL of human EGF for 10-15 minutes at 37°C before harvesting.[6][10] For wild-type EGFR cells like A549, EGF stimulation is necessary to activate the receptor.[12]

Protocol 2: Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare an ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[9]

  • Cell Lysis: Place culture plates on ice and aspirate the medium. Wash the cell monolayer twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well.[9][10]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay, following the manufacturer’s instructions.[9]

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.[9][10]

  • Gel Electrophoresis: Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris or Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder in one lane. Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.[9][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. PVDF is recommended for its durability, especially if stripping and reprobing are planned.[14] Use a wet or semi-dry transfer system according to the manufacturer's protocol.

Protocol 4: Antibody Incubation and Detection
  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains phosphoproteins (like casein) that can increase background noise.[15] Also, use Tris-based buffers (TBST) instead of phosphate-based buffers (PBST), as the phosphate (B84403) can interfere with phospho-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST.[9] Incubation is typically performed overnight at 4°C with gentle agitation.[16]

  • Washing: The next day, wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[9][16]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[9]

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[9]

Protocol 5: Stripping and Reprobing

To ensure equal protein loading and to determine the effect of the inhibitor on the total protein level, it is essential to probe the same membrane for total EGFR and a loading control (e.g., GAPDH, β-actin).[9][14]

  • Stripping: After imaging for p-EGFR, wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Washing and Blocking: Wash the membrane thoroughly with TBST and then block again as described in Protocol 4, Step 1.

  • Reprobing: Incubate the membrane with a primary antibody for total EGFR. Following detection, the membrane can be stripped again and reprobed for a loading control like β-actin.

Data Analysis and Interpretation

The intensity of the bands corresponding to p-EGFR, total EGFR, and the loading control should be quantified using densitometry software (e.g., ImageJ). To determine the specific inhibition of EGFR phosphorylation, the p-EGFR signal should be normalized to the total EGFR signal for each sample. A dose-dependent decrease in the normalized p-EGFR signal in this compound-treated samples compared to the vehicle control indicates effective inhibition of EGFR by the compound.

References

Application of AZ-5104 in Non-Small Cell Lung Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZ-5104 is an active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), AZD9291 (osimertinib). It is a potent and irreversible inhibitor of EGFR, demonstrating high activity against both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR TKIs. Notably, AZ-5104 exhibits reduced activity against wild-type EGFR, suggesting a favorable therapeutic window. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the use of AZ-5104 in non-small cell lung cancer (NSCLC) cell lines. AZ-5104-d2, a deuterated form of AZ-5104, is often used as a tracer for pharmacokinetic and metabolic studies. The biological activity data presented herein pertains to the non-deuterated AZ-5104.[1]

Data Presentation

The efficacy of AZ-5104 has been quantified across various NSCLC cell lines and against specific EGFR mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Table 1: IC50 Values of AZ-5104 Against Specific EGFR Mutations

EGFR MutationIC50 (nM)
EGFR L858R/T790M1
EGFR L858R6
EGFR L861Q1
EGFR (Wild-Type)25
ErbB47

Source: MedChemExpress[1][2]

Table 2: IC50 Values of AZ-5104 for Inhibition of Cell Viability in NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
H1975T790M/L858R3.3
PC-9ex19del2.6
Calu-3Wild-Type80
NCI-H2073Wild-Type53

Source: Selleck Chemicals[3]

Table 3: IC50 Values of AZ-5104 for Inhibition of EGFR Phosphorylation in NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
H1975L858R/T790M2
PC-9VanRExon 19 deletion/T790M1
PC-9Exon 19 deletion2
H2073Wild-Type53
LOVOWild-Type33

Source: MedChemExpress[2]

Signaling Pathways

AZ-5104 exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[4] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt_mtor PI3K/AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates AZ5104 AZ-5104 AZ5104->EGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway inhibited by AZ-5104.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of AZ-5104 in NSCLC cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of AZ-5104 in NSCLC cell lines.

Cell_Viability_Workflow A 1. Seed NSCLC cells in 96-well plates B 2. Treat with serial dilutions of AZ-5104 A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan (B1609692) crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Experimental workflow for MTT cell viability assay.

Materials:

  • NSCLC cell lines (e.g., H1975, PC-9, Calu-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • AZ-5104 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of AZ-5104 in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of AZ-5104 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for EGFR Phosphorylation

This protocol is to assess the inhibitory effect of AZ-5104 on EGFR phosphorylation.

Western_Blot_Workflow A 1. Treat NSCLC cells with AZ-5104 B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to PVDF membrane C->D E 5. Block membrane and incubate with primary antibodies (p-EGFR, Total EGFR, GAPDH) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect chemiluminescent signal F->G

Experimental workflow for Western blot analysis.

Materials:

  • NSCLC cell lines

  • AZ-5104

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR (Tyr1068), anti-total EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Seed NSCLC cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of AZ-5104 for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the p-EGFR band relative to total EGFR and the loading control will indicate the inhibitory effect of AZ-5104.

Conclusion

AZ-5104 is a highly potent and selective inhibitor of mutant EGFR, demonstrating significant promise in overcoming T790M-mediated resistance in NSCLC. The data and protocols provided in this document offer a comprehensive guide for researchers to effectively design and execute experiments to further elucidate the therapeutic potential of AZ-5104 in non-small cell lung cancer. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data, contributing to the advancement of targeted therapies for NSCLC.

References

Application Notes and Protocols for Combining AZ-5104-d2 with Other Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is the primary active metabolite of osimertinib (B560133) (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1] AZ-5104-d2 is a deuterium-labeled version of AZ-5104, primarily utilized in pharmacokinetic studies to trace the metabolism of the parent drug. Given that deuterium (B1214612) labeling does not significantly alter the pharmacological activity, the data for AZ-5104 can be considered representative for this compound in the context of pharmacodynamic studies and combination therapies.

The development of acquired resistance to osimertinib is a significant clinical challenge, prompting investigation into combination therapies to enhance efficacy and overcome resistance mechanisms. This document provides an overview of the preclinical and clinical rationale for combining AZ-5104 (as represented by osimertinib) with other anticancer agents, along with detailed experimental protocols and data presentation.

Rationale for Combination Therapies

The primary rationale for combining AZ-5104 with other anticancer drugs is to target parallel or downstream signaling pathways, overcome resistance mechanisms, and achieve synergistic or additive antitumor effects. Key resistance mechanisms to osimertinib include MET amplification, activation of alternative signaling pathways (e.g., RAS-MAPK), and cell cycle dysregulation.[2][3] Therefore, rational combination strategies involve targeting these escape pathways.

Quantitative Data on Combination Therapies

The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of osimertinib (and by extension, its active metabolite AZ-5104) with other cancer drugs.

Table 1: In Vitro Potency of AZ-5104 in NSCLC Cell Lines [1]

Cell LineEGFR Mutation StatusAZ-5104 IC50 (nM)
PC9Exon 19 deletion6
NCI-H1975L858R, T790M1
LoVoWild-type EGFR25

Table 2: Clinical Efficacy of Osimertinib in Combination with MET Inhibitors [4]

CombinationPatient PopulationObjective Response Rate (ORR)
Osimertinib + SavolitinibEGFR-mutated, MET-aberrant advanced NSCLC90.5%
Osimertinib MonotherapyEGFR-mutated, MET-aberrant advanced NSCLC60.9%

Table 3: Clinical Efficacy of Osimertinib in Combination with Anti-Angiogenic Therapy [5]

CombinationPatient PopulationMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Osimertinib + AnlotinibOsimertinib-resistant advanced NSCLC9.84 months16.79 months
ChemotherapyOsimertinib-resistant advanced NSCLC4.50 months10.12 months
Osimertinib MonotherapyOsimertinib-resistant advanced NSCLC3.42 months10.51 months

Table 4: Clinical Efficacy of Osimertinib in Combination with Chemotherapy [6]

CombinationPatient PopulationMedian Progression-Free Survival (PFS)
Osimertinib + Platinum-PemetrexedAdvanced EGFR-mutated NSCLC (first-line)~26 months
Osimertinib MonotherapyAdvanced EGFR-mutated NSCLC (first-line)~17 months

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by AZ-5104 and its combination partners.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZ5104 This compound AZ5104->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Combination_Therapy_Rationale cluster_EGFR EGFR Pathway cluster_Resistance Resistance Mechanisms EGFR EGFR EGFR_signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR->EGFR_signaling Proliferation Cell Proliferation EGFR_signaling->Proliferation MET_Amp MET Amplification MET_Amp->EGFR_signaling Bypass Cell_Cycle Cell Cycle Dysregulation (CDK4/6) Cell_Cycle->Proliferation Drives Angiogenesis Angiogenesis (VEGF) Tumor_Growth Tumor Growth and Survival Angiogenesis->Tumor_Growth Promotes AZ5104 This compound AZ5104->EGFR Inhibits MET_Inhibitor MET Inhibitor MET_Inhibitor->MET_Amp Inhibits CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->Cell_Cycle Inhibits Anti_Angiogenic Anti-Angiogenic Drug Anti_Angiogenic->Angiogenesis Inhibits Chemotherapy Chemotherapy Chemotherapy->Proliferation Inhibits

Caption: Rationale for combination therapies to overcome resistance to this compound.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies to evaluate the combination of this compound with other anticancer drugs.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H1975 for acquired resistance, PC9 for sensitive)

  • This compound (or AZ-5104)

  • Combination drug

  • 96-well plates

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug.

  • Treatment: Treat cells with a matrix of concentrations of both drugs, including each drug alone and in combination, for 72 hours. Include a vehicle-only control.

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug alone.

    • Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Workflow cluster_workflow In Vitro Synergy Assessment Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Prepare_Drugs Prepare Drug Dilutions Seed_Cells->Prepare_Drugs Treat_Cells Treat Cells with Drug Combinations Prepare_Drugs->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data (IC50, CI) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro synergy assessment of drug combinations.

In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line (e.g., NCI-H1975)

  • This compound (or AZ-5104)

  • Combination drug

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume = (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination drug alone

    • Group 4: this compound + combination drug

  • Drug Administration: Administer drugs according to the predetermined schedule and route of administration.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate Tumor Growth Inhibition (TGI).

    • Perform statistical analysis to compare treatment groups.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow Start Start Implant_Cells Implant Tumor Cells in Mice Start->Implant_Cells Monitor_Tumors Monitor Tumor Growth Implant_Cells->Monitor_Tumors Randomize Randomize Mice into Treatment Groups Monitor_Tumors->Randomize Treat_Mice Administer Drug Combinations Randomize->Treat_Mice Measure_Tumors Measure Tumor Volume and Body Weight Treat_Mice->Measure_Tumors Endpoint Endpoint and Data Analysis Measure_Tumors->Endpoint End End Endpoint->End

Caption: Workflow for in vivo xenograft studies of drug combinations.

Conclusion

The combination of this compound with other targeted therapies or chemotherapy represents a promising strategy to enhance antitumor efficacy and overcome acquired resistance. The provided protocols and data serve as a guide for researchers and drug development professionals to design and interpret studies aimed at evaluating novel combination therapies involving this potent EGFR inhibitor. Careful consideration of the underlying resistance mechanisms and the pharmacology of the combination partners is crucial for the successful development of new treatment regimens for EGFR-mutated cancers.

References

Application Notes and Protocols for Measuring AZ-5104-d2 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is an active, demethylated metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Osimertinib (AZD9291)[1][2]. As a key metabolite, understanding its stability in biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic studies. AZ-5104-d2, a deuterated version of AZ-5104, is often used as an internal standard in quantitative bioanalysis to improve accuracy[3]. The stability of this internal standard must be thoroughly evaluated to ensure the integrity of bioanalytical data[4][5][6][7].

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in common biological samples such as plasma, serum, and tissue homogenates. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful tool for the sensitive and specific quantification of small molecules in complex biological matrices[4][5][8][9].

Factors that can influence the stability of small molecules like this compound in biological samples include enzymatic degradation, pH, temperature, and light exposure[7][10][11]. Therefore, stability assessments under various storage and handling conditions are critical components of bioanalytical method validation[12][13][14].

Signaling Pathway of Target

AZ-5104 is an inhibitor of EGFR[1][3]. The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated due to mutations in the EGFR gene. AZ-5104, like its parent compound, targets specific activating and resistance mutations in EGFR[1][15]. The diagram below illustrates a simplified EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds AZ5104 This compound (Inhibitor) AZ5104->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage & Incubation cluster_processing Sample Processing cluster_analysis Analysis start Obtain Biological Matrix (e.g., Plasma, Serum) spike Spike this compound (and QC samples) start->spike aliquot Aliquot Samples spike->aliquot storage_conditions Store at Different Conditions - Room Temperature - Refrigerated (2-8°C) - Frozen (-20°C, -80°C) aliquot->storage_conditions time_points Incubate for Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) storage_conditions->time_points protein_precipitation Protein Precipitation (e.g., Acetonitrile) time_points->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis (% Remaining vs. T0) lcms_analysis->data_analysis end Stability Report data_analysis->end

References

Application Notes and Protocols for AZ-5104-d2 Treatment of NCI-H1975 and PC-9 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is the active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1] It is a potent and irreversible inhibitor of EGFR, particularly against sensitizing mutations (such as exon 19 deletion and L858R) and the T790M resistance mutation.[2][3] This document provides detailed application notes and protocols for the treatment of two common non-small cell lung cancer (NSCLC) cell lines, NCI-H1975 and PC-9, with AZ-5104.

  • NCI-H1975: This cell line harbors a dual EGFR mutation, L858R in exon 21 and the T790M resistance mutation in exon 20.[2] The T790M mutation confers resistance to first and second-generation EGFR TKIs.

  • PC-9: This cell line possesses an in-frame deletion in exon 19 of the EGFR gene, making it highly sensitive to EGFR inhibitors.[2]

These cell lines serve as critical models for studying the efficacy of next-generation EGFR inhibitors like AZ-5104 in both sensitive and resistant settings.

Data Presentation

Table 1: In Vitro Potency of AZ-5104
Cell LineEGFR Mutation StatusAssay TypeIC50 (nM)Reference
NCI-H1975L858R / T790MCell Viability3.3[2]
NCI-H1975L858R / T790MEGFR Phosphorylation2[1][2]
PC-9Exon 19 DeletionCell Viability2.6[2]
PC-9Exon 19 DeletionEGFR Phosphorylation2[1][2]
Table 2: Comparative IC50 Values of AZ-5104 Across Different EGFR Genotypes
EGFR GenotypeIC50 (nM)
EGFR (L858R/T790M)<1
EGFR (L861Q)1
EGFR (L858R)6
EGFR (wildtype)25

Data sourced from Selleck Chemicals and Cross et al., 2014.[2]

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway Inhibition by AZ-5104

AZ-5104 exerts its effect by irreversibly binding to the kinase domain of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the RAS/RAF/MAPK and PI3K/AKT pathways.[4] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M or Exon 19 del) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes AZ5104 AZ-5104 AZ5104->EGFR Inhibits (Irreversible) EGF EGF EGF->EGFR Activates

EGFR signaling inhibition by AZ-5104.
General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effect of AZ-5104 on NCI-H1975 and PC-9 cell lines.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (NCI-H1975, PC-9) Treatment 3. Cell Seeding & Treatment (e.g., 96-well or 6-well plates) CellCulture->Treatment DrugPrep 2. AZ-5104 Preparation (Serial Dilutions) DrugPrep->Treatment Viability 4a. Cell Viability Assay (MTS/MTT) Treatment->Viability WesternBlot 4b. Western Blot (p-EGFR, p-AKT, etc.) Treatment->WesternBlot Apoptosis 4c. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data 5. Data Acquisition & Analysis (IC50 Calculation, Band Densitometry) Viability->Data WesternBlot->Data Apoptosis->Data

Workflow for AZ-5104 cell line studies.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Materials:

  • NCI-H1975 and PC-9 cell lines

  • RPMI-1640 Medium (Roswell Park Memorial Institute medium)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture both NCI-H1975 and PC-9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete growth medium before re-seeding into new flasks at an appropriate density.

Protocol 2: Cell Viability (MTS/MTT) Assay

Materials:

  • Cultured NCI-H1975 or PC-9 cells

  • 96-well clear flat-bottom plates

  • AZ-5104 stock solution (e.g., in DMSO)

  • Complete growth medium

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of AZ-5104 in culture medium. A common starting range is 0.1 nM to 10 µM.[5] Include a "vehicle control" (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for EGFR Pathway Proteins

Materials:

  • Cultured NCI-H1975 or PC-9 cells

  • 6-well plates

  • AZ-5104 stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of AZ-5104 (e.g., 0, 2, 10, 50 nM) for a specified time (e.g., 2-6 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.[5] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[5]

  • Sample Preparation: Prepare lysates for electrophoresis by adding Laemmli buffer and boiling.

  • Immunoblotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5] Analyze band intensities to determine the change in protein phosphorylation relative to total protein and the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AZ-5104-d2 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ-5104-d2, a deuterium-labeled active metabolite of the EGFR inhibitor osimertinib (B560133). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize this compound concentration for maximal inhibition in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the deuterium-labeled version of AZ-5104, which is an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (AZD9291). Its primary target is the Epidermal Growth Factor Receptor (EGFR), including various mutant forms such as EGFRL858R/T790M, EGFRL858R, and EGFRL861Q, as well as ErbB4.[1][2] this compound is designed to be an irreversible inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain.[3]

Q2: Why is it important to optimize the concentration of this compound?

A2: Optimizing the concentration of this compound is critical to achieve maximum specific inhibition of the target while minimizing off-target effects and potential cytotoxicity. The optimal concentration can vary significantly between different cell lines due to factors like EGFR expression levels, mutation status, and cellular metabolism. An optimized concentration ensures reliable and reproducible experimental results.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: For a novel experimental setup, it is advisable to perform a dose-response experiment over a wide concentration range. A common starting point is a logarithmic or serial dilution series, for instance, from 1 nM to 10 µM.[4] This broad range will help to identify the effective concentration window for your specific cell line and assay.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to ensure the compound is fully dissolved. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 year) and -80°C for long-term storage (up to 2 years).[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Data Presentation: In Vitro Inhibitory Activity of AZ-5104

The following tables summarize the in vitro inhibitory activity of AZ-5104 against various EGFR mutants and cell lines. This data can serve as a reference for selecting a starting concentration range for your experiments.

Table 1: AZ-5104 IC50 Values against EGFR Mutants and ErbB4

TargetIC50 (nM)
EGFRL858R/T790M1
EGFRL858R6
EGFRL861Q1
EGFR (Wild-Type)25
ErbB47

Data sourced from MedchemExpress.[2]

Table 2: AZ-5104 IC50 Values for EGFR Phosphorylation Inhibition in Different Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
H1975EGFRL858R/T790M2
PC-9VanREGFRExon 19 deletion/T790M1
PC-9EGFRExon 19 deletion2
H2073Wild-Type53
LOVOWild-Type33

Data sourced from MedchemExpress.[2]

Experimental Protocols

This section provides a detailed methodology for determining the optimal concentration of this compound for maximum inhibition in your cell line of interest.

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the cells and add the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental goals (typically 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of EGFR Pathway Inhibition by Western Blot

This protocol helps to confirm the inhibitory effect of this compound on the EGFR signaling pathway at the molecular level.

Materials:

  • Your cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specific duration (e.g., 2-6 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments Cell line instability (genetic drift, high passage number).Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination.
Inconsistent cell seeding density.Ensure accurate cell counting and uniform seeding.
Inconsistent incubation times or drug concentrations.Standardize all experimental parameters, including incubation times and pipetting techniques.
No or low inhibitory effect observed This compound concentration is too low.Perform a dose-response experiment with a wider and higher concentration range.
The cell line is resistant to the inhibitor.Confirm the EGFR mutation status of your cell line. Consider using a cell line known to be sensitive to EGFR inhibitors.
Compound instability or precipitation.Prepare fresh stock solutions and dilutions for each experiment. Visually inspect for any precipitation.
High cell death even at low concentrations The compound is highly cytotoxic to the cell line.Lower the concentration range in your dose-response experiments.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is consistent and low across all wells (ideally ≤0.1%).
Inconsistent Western Blot results for p-EGFR Inefficient protein extraction or degradation.Use lysis buffer with fresh protease and phosphatase inhibitors. Keep samples on ice.
Poor antibody quality or incorrect dilution.Use validated antibodies and optimize the antibody concentration.
Uneven protein loading.Accurately quantify protein concentrations and use a reliable loading control for normalization.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY JAK JAK EGFR->JAK pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription AZ5104d2 This compound AZ5104d2->EGFR Inhibits (Covalent Bond)

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Cell_Culture Cell Culture Cell_Seeding Seed Cells (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep This compound Dilution Series Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot (p-EGFR, p-AKT, etc.) Incubation->Western_Blot Data_Analysis Data Analysis (IC50, Inhibition Level) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Optimal_Conc Optimal Concentration Determined Data_Analysis->Optimal_Conc

Caption: General experimental workflow for determining the optimal this compound concentration.

References

potential off-target effects of AZ-5104-d2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of AZ-5104-d2 in experimental settings. AZ-5104 is an active metabolite of the EGFR inhibitor, Osimertinib (AZD9291). While it is a potent inhibitor of mutant EGFR, it also exhibits activity against wild-type EGFR and other kinases, which can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of AZ-5104?

AZ-5104 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly variants with activating mutations such as L858R, exon 19 deletions, and the T790M resistance mutation.

Q2: What are the known primary off-target effects of AZ-5104?

The most well-characterized off-target activities of AZ-5104 are against other members of the HER (ErbB) family of receptor tyrosine kinases, specifically HER2 (ErbB2) and HER4 (ErbB4). It has been reported to have minimal activity against other non-HER family kinases. Additionally, some studies have explored its effects on RORγ and RORγT.

Q3: My cells show a response to this compound even though they do not express mutant EGFR. Why?

AZ-5104 inhibits wild-type EGFR (WT EGFR) at higher concentrations than required for mutant EGFR inhibition. Therefore, if your experimental system uses cells with high levels of WT EGFR, you may observe an effect. Additionally, if the cells express HER2 or HER4, the observed response could be due to the inhibition of these kinases.

Q4: I am observing unexpected changes in gene expression related to immune response in my experiments. Could this be an off-target effect of this compound?

While the primary off-targets are HER2 and HER4, one study has shown that AZ-5104 can modulate the activity of RORγ and RORγT, which are involved in the differentiation of Th17 cells and immune responses. This could be a potential explanation for unexpected immunological effects, although this is a less commonly reported off-target effect.

Q5: How does the potency of AZ-5104 compare to its parent compound, Osimertinib (AZD9291)?

AZ-5104 is a potent inhibitor, in some cases demonstrating greater potency in cellular assays than Osimertinib. However, it also shows a reduced selectivity margin for mutant EGFR over wild-type EGFR compared to Osimertinib.

Troubleshooting Guide

This guide is designed to help researchers identify and address potential issues arising from the off-target effects of this compound.

Issue 1: Unexpected Inhibition or Cellular Phenotype in a Mutant EGFR-Negative Cell Line
  • Possible Cause 1: Inhibition of Wild-Type EGFR.

    • Troubleshooting Step: Check the expression level of wild-type EGFR in your cell line. If it is highly expressed, the observed phenotype may be due to WT EGFR inhibition.

    • Recommendation: Perform a dose-response experiment and compare the IC50 value to the known IC50 for WT EGFR (see data tables below).

  • Possible Cause 2: Inhibition of HER2 or HER4.

    • Troubleshooting Step: Determine the expression levels of HER2 and HER4 in your experimental system.

    • Recommendation: Use a more selective HER2/HER4 inhibitor as a control to see if it phenocopies the effect of this compound. Alternatively, use siRNA to knock down HER2 or HER4 and observe if the effect of this compound is diminished.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
  • Possible Cause: Activity of AZ-5104 on multiple kinases in a cellular context.

    • Troubleshooting Step: A biochemical assay using purified kinases will show the direct inhibitory effect. In a cellular context, the observed phenotype is the result of inhibiting a network of kinases, including EGFR, HER2, and HER4.

    • Recommendation: To confirm the on-target effect in cells, you can perform a Western blot to check the phosphorylation status of EGFR and its downstream effectors like AKT and ERK. To investigate off-target effects, also probe for the phosphorylation of HER2 and HER4.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected Experimental Result with this compound check_mutant_egfr Does the experimental system express mutant EGFR? start->check_mutant_egfr yes_mutant_egfr Yes check_mutant_egfr->yes_mutant_egfr Yes no_mutant_egfr No check_mutant_egfr->no_mutant_egfr No on_target_effect Result is likely due to on-target inhibition of mutant EGFR. yes_mutant_egfr->on_target_effect check_wt_egfr Check for Wild-Type EGFR expression. no_mutant_egfr->check_wt_egfr wt_egfr_high High WT EGFR? check_wt_egfr->wt_egfr_high wt_egfr_effect Effect may be due to WT EGFR inhibition. wt_egfr_high->wt_egfr_effect Yes check_her2_her4 Check for HER2/HER4 expression. wt_egfr_high->check_her2_her4 No her2_her4_high High HER2/HER4? check_her2_her4->her2_her4_high her2_her4_effect Effect may be due to HER2/HER4 inhibition. her2_her4_high->her2_her4_effect Yes other_off_target Consider other off-targets (e.g., RORγ/RORγT) or indirect effects. her2_her4_high->other_off_target No

Caption: Troubleshooting workflow for unexpected this compound results.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition (IC50, nM)
TargetIC50 (nM)Reference
EGFR L858R/T790M<1 - 1
EGFR L858R6
EGFR L861Q1
EGFR (Wild-Type)25
ErbB4 (HER4)7
Table 2: Cellular Assay IC50 Values (nM)
Cell LineEGFR StatusAssay TypeIC50 (nM)Reference
H1975L858R/T790MpEGFR Inhibition2
H1975L858R/T790MCell Viability3.3
PC-9VanRExon 19 del/T790MpEGFR Inhibition1
PC-9Exon 19 delpEGFR Inhibition2
PC-9Exon 19 delCell Viability2.6
H2073Wild-TypepEGFR Inhibition53
NCI-H2073Wild-TypeCell Viability53
LOVOWild-TypepEGFR Inhibition33
Calu 3Wild-TypeCell Viability80

Experimental Protocols

Protocol 1: Cellular EGFR Phosphorylation Assay

This protocol is adapted from methodologies used to characterize AZ-5104.

  • Cell Plating: Plate cells (e.g., H1975, PC-9, H2073) in appropriate growth medium and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a dose-response of this compound for 2 hours.

  • EGF Stimulation (for WT cells): For cells expressing wild-type EGFR (e.g., H2073), stimulate with 25 ng/mL of EGF for 10 minutes before lysis.

  • Cell Lysis: Wash the cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Quantify the level of EGFR phosphorylation in the cell extracts using a sandwich ELISA or by Western blotting with an antibody specific for phosphorylated EGFR.

Protocol 2: Cell Viability Assay

This protocol is based on common methods for assessing the anti-proliferative effects of kinase inhibitors.

  • Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 value using non-linear regression analysis.

Signaling Pathway Diagrams

EGFR and Off-Target HER Family Signaling

egfr_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK EGFR->RAS_RAF_MEK PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 HER2 HER2 HER2->RAS_RAF_MEK HER2->PI3K HER4 HER4 HER4->PI3K AZ5104 This compound AZ5104->EGFR Inhibits AZ5104->HER2 Inhibits (Off-target) AZ5104->HER4 Inhibits (Off-target) ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: this compound inhibits EGFR and off-target HER family kinases.

challenges with AZ-5104-d2 delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ-5104-d2 in animal studies. As specific data on the deuterated form (d2) is limited, this guide draws upon information regarding the parent compound, AZ-5104, its precursor osimertinib (B560133), and general principles for in vivo delivery of poorly soluble EGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to AZ-5104 and osimertinib?

A1: AZ-5104 is a potent, active, demethylated metabolite of osimertinib (AZD9291), an irreversible EGFR inhibitor.[1][2][3] this compound is the deuterium-labeled version of AZ-5104. Deuteration is a strategy sometimes used to alter the pharmacokinetic properties of a compound, potentially affecting its metabolism.

Q2: What is the primary challenge I should anticipate with this compound delivery in animal studies?

A2: Based on the properties of similar small molecule kinase inhibitors, the primary challenge is likely to be poor aqueous solubility. Ensuring a stable and homogenous formulation is critical for consistent and reproducible results in vivo.

Q3: What administration routes are suitable for this compound in animal models?

A3: For the parent compound osimertinib, oral gavage is a commonly used method in mouse models.[4][5] Other potential routes for EGFR inhibitors include intraperitoneal (IP) and intravenous (IV) injections.[1] The choice of administration will depend on the experimental goals, such as studying oral bioavailability versus direct systemic exposure.

Q4: Are there known toxicities associated with AZ-5104 that I should monitor for?

A4: While specific toxicology for this compound is not detailed, studies on osimertinib and its metabolites suggest monitoring for adverse effects consistent with EGFR inhibition. In clinical settings, higher exposure to osimertinib or AZ-5104 has been associated with an increased incidence of grade ≥ 2 diarrhea. Toxicities seen with osimertinib are generally consistent with other approved EGFR inhibitors.[6] It is crucial to monitor animal body weight and general health as indicators of toxicity.[1]

Troubleshooting Guide

Issue 1: Compound Precipitation in Formulation

  • Question: My this compound formulation is cloudy or shows visible precipitate. What can I do?

  • Answer:

    • Vehicle Selection: AZ-5104 is soluble in DMSO.[2] For in vivo studies, a common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for animal administration, such as corn oil or a saline/PEG mixture. For its parent drug, osimertinib, suspension in corn oil has been used for oral gavage in mice.[4]

    • Sonication/Heating: Gentle warming and sonication can help dissolve the compound and maintain its suspension. However, be cautious about compound stability at higher temperatures.

    • Fresh Preparation: It is recommended to prepare the dosing solution fresh daily to avoid precipitation or degradation over time.[2]

Issue 2: High Variability in Efficacy or Pharmacokinetic (PK) Data

  • Question: I am observing significant variability in tumor response or plasma concentrations between animals in the same group. What could be the cause?

  • Answer:

    • Inconsistent Dosing: Inconsistent administration, especially with oral gavage, can lead to variability. Ensure all technicians are well-trained in the procedure to minimize stress and ensure accurate delivery. The stress from oral gavage itself can be a confounding variable.[7][8]

    • Formulation Instability: If the compound is not uniformly suspended, different animals may receive different effective doses. Vortex the suspension thoroughly before drawing each dose.

    • Metabolic Differences: Animal-to-animal variability in metabolism can affect exposure. While deuteration may alter metabolism, the extent of this effect on variability is compound-specific.

Issue 3: Animal Distress or Adverse Events During Dosing

  • Question: My mice show signs of distress during or after oral gavage. How can I mitigate this?

  • Answer:

    • Technique Refinement: Proper oral gavage technique is crucial to prevent injury and stress. Using appropriate gavage needles and ensuring correct placement can reduce animal discomfort. Studies suggest that coating gavage needles with sucrose (B13894) can reduce the stress of the procedure.[7]

    • Alternative Dosing Methods: If oral gavage proves too stressful, consider alternative, less stressful oral dosing methods, such as voluntary consumption of the compound in a palatable gel or pill formulation.[8][9]

    • Volume and Vehicle: Ensure the dosing volume is appropriate for the size of the animal (e.g., typically no more than 10 µL/g body weight for mice).[4] The vehicle itself could also cause irritation.

Data Presentation

Table 1: In Vitro Potency of AZ-5104 Against EGFR Variants

Target Cell Line IC50 (nM) for Phosphorylation Inhibition
EGFRL858R/T790M H1975 2
EGFRExon 19 del/T790M PC-9VanR 1
EGFRExon 19 del PC-9 2
EGFRWT H2073 53
EGFRWT LOVO 33

(Data sourced from MedchemExpress product information)[2]

Table 2: Example Formulation for this compound Oral Administration

Component Purpose Example Concentration Notes
This compound Active Pharmaceutical Ingredient 2.5 mg/mL Target concentration depends on desired dosage (e.g., 25 mg/kg).
DMSO Solubilizing Agent 5-10% (v/v) Use minimum volume required to dissolve the compound.
Corn Oil Vehicle q.s. to final volume A common vehicle for oral gavage of lipophilic compounds.[4]
Tween® 80 / PEG 400 Surfactant / Co-solvent 1-5% (v/v) Optional, can improve suspension stability.

This is a hypothetical formulation based on common practices for similar compounds. The optimal vehicle should be determined empirically.

Experimental Protocols

Protocol: Preparation and Administration of this compound by Oral Gavage in Mice

  • Materials:

    • This compound powder

    • DMSO (sterile)

    • Corn oil (sterile)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Appropriate gavage needles (e.g., 20-22 gauge, flexible tip)

    • 1 mL syringes

  • Formulation Preparation (for a 25 mg/kg dose at 10 mL/kg): a. Calculate the required amount of this compound for your study cohort. For a 2.5 mg/mL solution, weigh 2.5 mg of this compound per mL of final formulation required. b. In a sterile microcentrifuge tube, add the weighed this compound powder. c. Add a small volume of DMSO (e.g., 50 µL for every 950 µL of corn oil) directly to the powder. d. Vortex thoroughly until the powder is completely dissolved. e. Gradually add the corn oil to the DMSO-compound mixture while continuously vortexing to ensure a homogenous suspension. f. If necessary, sonicate the suspension for 5-10 minutes to improve uniformity. g. Important: Prepare this formulation fresh before each dosing session.

  • Administration Procedure: a. Weigh the mouse to determine the correct dosing volume (e.g., a 20g mouse would receive 200 µL for a 10 mL/kg dose). b. Thoroughly vortex the dosing suspension immediately before drawing it into the syringe to ensure homogeneity. c. Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle. d. Gently insert the gavage needle into the esophagus and deliver the dose smoothly. e. Monitor the animal for a short period post-dosing for any signs of distress or regurgitation. f. For the control group, administer the vehicle (e.g., 5% DMSO in corn oil) using the same procedure.[1]

Visualizations

G cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO A->B C Suspend in Corn Oil B->C D Vortex/Sonicate C->D G Dose Treatment Group (this compound) D->G E Establish Xenograft Model F Randomize Animals E->F F->G H Dose Control Group (Vehicle) F->H I Monitor Tumor Volume & Body Weight G->I H->I J Euthanize & Excise Tumors I->J K Pharmacokinetic Analysis (Plasma/Tissue) J->K L Pharmacodynamic Analysis (e.g., Western Blot) J->L

Caption: Experimental workflow for an in vivo efficacy and PK/PD study of this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 AZ5104 This compound AZ5104->EGFR Inhibition Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by this compound.

References

Technical Support Center: Minimizing AZ-5104-d2 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ-5104-d2 in cell culture experiments while minimizing potential toxicity. This compound is the deuterium-labeled version of AZ-5104, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib. Understanding its on-target and potential off-target effects is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like its non-deuterated counterpart AZ-5104, functions as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1] AZ-5104 has shown high potency against mutant forms of EGFR, including those with the T790M resistance mutation, but it also exhibits activity against wild-type (WT) EGFR, which can contribute to toxicity in non-cancerous cells or cancer cells not harboring EGFR mutations.

Q2: What are the primary causes of this compound toxicity in cell culture?

A2: Toxicity associated with this compound in cell culture can arise from several factors:

  • On-target toxicity: Inhibition of wild-type EGFR in cell lines that rely on this pathway for normal growth and survival can lead to cytotoxicity. This is particularly relevant as AZ-5104 has a reduced selectivity margin against wild-type EGFR compared to its parent compound, Osimertinib.

  • Off-target effects: At higher concentrations, this compound may inhibit other kinases due to the conserved nature of the ATP-binding pocket across the kinome.[2] For instance, research has shown that AZ-5104 can act as an agonist for the nuclear receptor RORγ in certain cell lines like HepG2, while paradoxically inhibiting the RORγT isoform in Th17 cells.[3][4] This highlights the potential for cell line-specific off-target effects.

  • Compound insolubility: Poor solubility of the compound in culture media can lead to the formation of precipitates, which can be toxic to cells and interfere with assay readings.

  • Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration will balance on-target efficacy with minimal toxicity. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Start with a broad range of concentrations and narrow down to a more focused range around the IC50. It is advisable to use the lowest concentration that achieves the desired biological effect to minimize off-target toxicity.

Q4: What are some general best practices for handling this compound in the lab?

A4: To ensure reproducibility and minimize experimental variability:

  • Stock solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and store it at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working solutions: Prepare fresh dilutions of the working solution in culture medium for each experiment.

  • Solubility check: Visually inspect the medium after adding the compound to ensure there is no precipitation.

  • Control experiments: Always include appropriate controls, such as a vehicle control (medium with the same concentration of solvent) and untreated cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Excessive Cell Death and Low Viability
Potential Cause Troubleshooting Steps
High On-Target Toxicity - Perform a dose-response curve to determine the IC50 value for your cell line. - Use concentrations at or below the IC50 for your experiments. - Reduce the duration of treatment. - If possible, use a cell line with a known EGFR mutation that is sensitive to this compound.
Off-Target Toxicity - Lower the concentration of this compound. - Compare the phenotype observed with that of a structurally different EGFR inhibitor to see if the effect is compound-specific. - Investigate potential off-target pathways. For example, if working with immune cells, consider the potential impact on RORγT.[3][4]
Compound Precipitation - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a different solvent or a lower final concentration if solubility is an issue.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). - Always include a vehicle-only control in your experiments to assess the effect of the solvent.
Poor Cell Health - Ensure cells are healthy and in the exponential growth phase before starting the experiment. - Regularly test for mycoplasma contamination. - Use a consistent cell passage number for all experiments.
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Steps
Inhibitor Instability - Prepare fresh working solutions of this compound for each experiment. - Minimize the time the compound is in aqueous solutions before being added to the cells. - Protect the compound from light if it is light-sensitive.
Cell Culture Variability - Use cells from a consistent and low passage number. - Standardize cell seeding density and ensure even cell distribution in multi-well plates. - Maintain consistent incubator conditions (temperature, CO2, humidity).
Assay-Related Issues - For viability assays like MTT, ensure complete solubilization of the formazan (B1609692) crystals. - For apoptosis assays, ensure proper compensation and gating during flow cytometry analysis. - Optimize incubation times for both the compound treatment and the assay reagents.
Paradoxical Effects - If you observe an unexpected increase in proliferation or activation of a signaling pathway, consider the possibility of feedback loop activation. Inhibition of EGFR can sometimes lead to the compensatory activation of other receptor tyrosine kinases.[2] - Investigate key nodes in related signaling pathways (e.g., p-AKT, p-ERK) via Western blotting.

Quantitative Data

The following table summarizes the reported IC50 values for AZ-5104 in various cell lines. Note that these values can vary depending on the experimental conditions.

Cell LineEGFR StatusIC50 (nM) for Cell Viability
H1975T790M/L858R3.3[5]
PC-9ex19del2.6[5]
Calu-3WT80[5]
NCI-H2073WT53[5]
EGFR MutantIC50 (nM) for Kinase Inhibition
L858R/T790M<1[5]
L858R6[5]
L861Q1[5]
Wild-Type25[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.[1][6][7][8]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AZ5104d2 This compound AZ5104d2->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Toxicity_Workflow Experimental Workflow for Assessing this compound Toxicity cluster_assays Toxicity Assays Start Start Experiment CellSeeding Seed Cells (e.g., 96-well or 6-well plate) Start->CellSeeding Treatment Treat with this compound (Dose-response) CellSeeding->Treatment Incubation Incubate (24, 48, 72 hours) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Incubation->ApoptosisAssay DataAnalysis Data Analysis (IC50, % Apoptosis) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Determine Optimal Concentration DataAnalysis->Conclusion Troubleshooting_Tree Troubleshooting High Toxicity HighToxicity High Cell Toxicity Observed CheckConcentration Is Concentration > IC50? HighToxicity->CheckConcentration LowerConcentration Lower Concentration CheckConcentration->LowerConcentration Yes CheckSolvent Is Solvent Control Toxic? CheckConcentration->CheckSolvent No ReduceSolvent Reduce Solvent % CheckSolvent->ReduceSolvent Yes ConsiderOffTarget Consider Off-Target Effects CheckSolvent->ConsiderOffTarget No

References

Technical Support Center: AZ-5104-d2 Brain Penetration and the Influence of ABCB1 and ABCG2 Transporters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) transporters on the brain penetration of AZ-5104-d2, an active metabolite of osimertinib (B560133).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism limiting the brain penetration of AZ-5104?

A1: The brain accumulation of AZ-5104 is significantly restricted by the efflux transporters ABCB1 (P-glycoprotein) and, to a lesser extent, ABCG2 (Breast Cancer Resistance Protein) located at the blood-brain barrier (BBB).[1] In mouse models, Abcb1a/1b plays a major role in limiting the brain penetration of both osimertinib and its active metabolite, AZ5104, with a minor contribution from Abcg2.[1] These transporters actively pump the compounds out of the brain endothelial cells back into the bloodstream, thereby reducing their concentration in the central nervous system (CNS).[2][3]

Q2: How significant is the impact of ABCB1 and ABCG2 on AZ-5104 brain accumulation?

A2: The impact is substantial. Studies using knockout mouse models have demonstrated a marked increase in the brain accumulation of both osimertinib and AZ5104 when ABCB1 and ABCG2 are absent.[1] This suggests that these transporters are a critical determinant of the low CNS penetration of AZ-5104 under normal physiological conditions. Despite this, the intrinsic brain penetration of the parent drug, osimertinib, is considered relatively high even in the presence of these transporters, which may contribute to its partial efficacy against brain metastases.[1]

Q3: Are there experimental models to study the influence of these transporters on AZ-5104?

A3: Yes, genetically modified mouse models are crucial for this research. Specifically, knockout mice for Abcb1a/1b and Abcg2, as well as double knockout mice (Abcb1a/1b;Abcg2-/-), are used to assess the contribution of each transporter to limiting brain penetration.[1][4] In vitro transport assays using cells overexpressing human ABCB1 and mouse Abcg2 can also be employed to determine if a compound is a substrate of these transporters.

Q4: Could inhibiting ABCB1 and ABCG2 be a strategy to enhance AZ-5104 brain levels for treating CNS metastases?

A4: Pharmacological inhibition of ABCB1 and ABCG2 is a potential strategy that could be considered to improve the efficacy of osimertinib and AZ-5104 against brain metastases situated behind an intact blood-brain barrier.[1] Studies have shown that even with up to a 6-fold increase in brain accumulation in knockout mice, no acute toxicity was observed, suggesting a potentially favorable safety profile for this approach.[1]

Troubleshooting Guide

Issue Encountered Possible Cause Troubleshooting Steps
Low brain-to-plasma concentration ratio of AZ-5104 in wild-type mice. Active efflux by ABCB1 and ABCG2 at the blood-brain barrier.1. Utilize Abcb1a/1b-/-, Abcg2-/-, or double knockout mice to quantify the increase in brain penetration in the absence of these transporters. 2. Co-administer a dual ABCB1/ABCG2 inhibitor, such as elacridar, with AZ-5104 in wild-type mice to assess the impact of pharmacological inhibition.
Variability in AZ-5104 brain penetration across individual animals. Differences in the expression or activity of ABCB1 and ABCG2 transporters.1. Ensure the use of a genetically homogenous mouse strain. 2. Consider potential inter-individual differences in transporter expression and function. 3. Increase the number of animals per group to ensure statistical power.
In vitro assays show modest transport of the parent drug (osimertinib), but in vivo brain penetration of AZ-5104 is still low. AZ-5104 may be a more avid substrate for ABCB1 and/or ABCG2 than the parent compound. The in vivo contribution of these transporters can be more pronounced.1. Conduct in vitro transport assays specifically with AZ-5104 to determine its substrate affinity for ABCB1 and ABCG2. 2. Compare the brain-to-plasma ratios of both osimertinib and AZ-5104 in wild-type and knockout mice to delineate the specific impact of the transporters on the metabolite.

Quantitative Data Summary

The following table summarizes the key findings from a study investigating the impact of ABCB1 and ABCG2 on the brain accumulation of osimertinib and its active metabolite, AZ-5104, in mice.

Compound Transporter(s) Investigated Key Finding Reference
Osimertinib & AZ-5104ABCB1 and ABCG2Abcb1a/1b, with a minor contribution of Abcg2, markedly limited the brain accumulation.[1]
OsimertinibABCB1 and ABCG2Up to 6-fold higher brain accumulation was observed in Abcb1a/1b;Abcg2 knockout mice compared to wild-type mice.[1]
OsimertinibABC TransportersNo effect of ABC transporters was observed on the oral availability of osimertinib.[1]

Experimental Protocols

In Vivo Assessment of Brain Penetration Using Knockout Mouse Models

  • Objective: To determine the impact of Abcb1 and Abcg2 on the brain accumulation of AZ-5104.

  • Animal Models:

    • Wild-type (WT) mice (e.g., FVB)

    • Abcb1a/1b-/- mice

    • Abcg2-/- mice

    • Abcb1a/1b;Abcg2-/- (double knockout) mice

  • Procedure:

    • Administer a single oral dose of osimertinib to all mouse groups.

    • At a predetermined time point (e.g., peak plasma concentration), euthanize the mice and collect blood and brain tissue.

    • Process blood samples to obtain plasma.

    • Homogenize brain tissue.

    • Extract osimertinib and AZ-5104 from plasma and brain homogenates.

    • Quantify the concentrations of osimertinib and AZ-5104 using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the brain-to-plasma concentration ratio for each compound in each mouse strain.

    • Compare the ratios between the knockout and wild-type groups to determine the fold-increase in brain penetration due to the absence of the transporter(s).

In Vitro Transporter Substrate Assay

  • Objective: To determine if AZ-5104 is a substrate of human ABCB1 and/or ABCG2.

  • Cell Lines:

    • Parental cells (not overexpressing transporters)

    • Cells overexpressing human ABCB1

    • Cells overexpressing human ABCG2

  • Procedure:

    • Seed cells in a suitable format (e.g., 96-well plates).

    • Incubate the cells with varying concentrations of AZ-5104 in the presence and absence of known inhibitors of ABCB1 (e.g., verapamil) and ABCG2 (e.g., Ko143).

    • After the incubation period, lyse the cells and measure the intracellular concentration of AZ-5104 using a suitable analytical method.

    • Alternatively, use a fluorescent substrate of the transporter and measure the inhibition of its efflux by AZ-5104.

    • An increased intracellular accumulation of AZ-5104 in the presence of the inhibitor, or in parental cells compared to overexpressing cells, indicates that it is a substrate of the transporter.

Visualizations

AZ5104_Brain_Penetration cluster_bbb Blood-Brain Barrier AZ5104_blood AZ-5104 endothelial_cell Endothelial Cell AZ5104_blood->endothelial_cell Passive Diffusion ABCB1 ABCB1 ABCG2 ABCG2 AZ5104_brain AZ-5104 endothelial_cell->AZ5104_brain Entry ABCB1->AZ5104_blood Efflux ABCG2->AZ5104_blood Efflux

Caption: Efflux of AZ-5104 at the Blood-Brain Barrier by ABCB1 and ABCG2.

experimental_workflow start Start: Assess AZ-5104 Brain Penetration in_vitro In Vitro Transport Assays (Cells overexpressing ABCB1/ABCG2) start->in_vitro is_substrate Is AZ-5104 a substrate? in_vitro->is_substrate in_vivo In Vivo Studies (WT and Knockout Mice) is_substrate->in_vivo Yes no_substrate Not a significant substrate. Other mechanisms may be involved. is_substrate->no_substrate No administer_drug Administer Osimertinib in_vivo->administer_drug collect_samples Collect Brain and Plasma administer_drug->collect_samples quantify Quantify AZ-5104 Levels collect_samples->quantify calculate_ratio Calculate Brain-to-Plasma Ratio quantify->calculate_ratio compare_groups Compare WT vs. Knockout calculate_ratio->compare_groups conclusion Conclusion: Transporters limit brain penetration compare_groups->conclusion Ratio significantly higher in Knockout end End conclusion->end no_substrate->end

References

Validation & Comparative

Comparative Efficacy of AZ-5104-d2 in Targeting the EGFR T790M Resistance Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of AZ-5104-d2's Inhibitory Profile Against EGFR T790M, in Comparison to Other EGFR Tyrosine Kinase Inhibitors.

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This has driven the development of third-generation inhibitors specifically designed to target this mutation. This guide provides a comprehensive comparison of the inhibitory effects of AZ-5104, the active metabolite of the FDA-approved drug osimertinib (B560133) (AZD9291), against the EGFR T790M mutant. This compound is a deuterated version of AZ-5104, often utilized in metabolic and pharmacokinetic studies. For the purpose of evaluating its direct inhibitory action, the data for AZ-5104 is presented here. The performance of AZ-5104 is benchmarked against a panel of first-, second-, and other third-generation EGFR TKIs, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of AZ-5104 and other key EGFR inhibitors against various EGFR genotypes, including the T790M resistance mutation.

CompoundGenerationEGFR L858R/T790M (nM)EGFR Exon 19 Del/T790M (nM)EGFR L858R (nM)EGFR Exon 19 Del (nM)Wild-Type EGFR (nM)
AZ-5104 Third 1 [1]1 [1]6 [1]2 [1]25-53 [1]
Osimertinib (AZD9291)Third13-5413-54~13-54~13-54480-1865[2]
Rociletinib (B611991) (CO-1686)Third<0.51[3]7-32[2]~23~376[3]
AfatinibSecond57-165[4]165[4]~0.30.8[4]30
ErlotinibFirst8431[5]2996[5]12[4]7[4]>10000
GefitinibFirst>1000>1000~12~7>10000

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action and Signaling Pathway

Third-generation EGFR inhibitors like AZ-5104 are designed to irreversibly bind to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent bond effectively blocks the signaling cascade that promotes tumor cell proliferation and survival, even in the presence of the T790M mutation, which typically increases ATP affinity and reduces the efficacy of earlier-generation inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_P p-EGFR EGFR->EGFR_P Dimerization & Autophosphorylation GRB2 GRB2 EGFR_P->GRB2 PI3K PI3K EGFR_P->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZ5104 This compound AZ5104->EGFR_P Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

To validate the inhibitory effect of this compound and compare it with other TKIs, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., NCI-H1975 for T790M) Kinase_Assay In Vitro Kinase Assay (Biochemical Potency) Cell_Culture->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (Cellular Potency) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (Target Engagement & Pathway Inhibition) Cell_Culture->Western_Blot Compound_Prep Compound Preparation (this compound & Comparators) Compound_Prep->Kinase_Assay Compound_Prep->Cell_Viability Compound_Prep->Western_Blot IC50_Calc IC50 Value Calculation Kinase_Assay->IC50_Calc Cell_Viability->IC50_Calc Pathway_Analysis Downstream Signaling Analysis Western_Blot->Pathway_Analysis Comparison Comparative Analysis IC50_Calc->Comparison Pathway_Analysis->Comparison

Caption: Experimental workflow for validating EGFR T790M inhibitors.

In Vitro Kinase Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR T790M kinase domain.

  • Reagents and Materials: Recombinant human EGFR T790M/L858R protein, ATP, a suitable peptide substrate, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of this compound and comparator compounds in the kinase assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add the recombinant EGFR T790M/L858R enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (Cellular Potency)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells harboring the EGFR T790M mutation. The MTT assay is a common method.

  • Cell Line: NCI-H1975 (human lung adenocarcinoma cell line with EGFR L858R and T790M mutations).

  • Procedure:

    • Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and comparator compounds for 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis (Target Engagement and Pathway Inhibition)

Western blotting is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing evidence of target engagement and pathway inhibition.

  • Procedure:

    • Culture NCI-H1975 cells and starve them of serum overnight.

    • Pre-treat the cells with various concentrations of this compound or comparator compounds for a specified duration (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH or β-actin should also be used.

    • Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence-based detection system.

    • Analyze the band intensities to determine the extent of inhibition of EGFR phosphorylation and downstream signaling.

Conclusion

The available data demonstrates that AZ-5104 is a highly potent inhibitor of the EGFR T790M mutation, with IC50 values in the low nanomolar range. Its efficacy against both L858R/T790M and Exon 19 deletion/T790M mutants is comparable or superior to other third-generation inhibitors. While it shows excellent activity against the resistance mutation, its selectivity margin over wild-type EGFR is something to consider in further development and clinical application. The experimental protocols provided herein offer a robust framework for the validation and comparative analysis of novel EGFR T790M inhibitors like this compound.

References

Unraveling the Activity of AZ-5104-d2: A Comparative Analysis in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of AZ-5104-d2's activity across various cancer models. We present a detailed comparison with its parent compound, osimertinib (B560133), and other relevant EGFR inhibitors, supported by experimental data and detailed protocols.

AZ-5104, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), and its deuterated form, this compound, are potent inhibitors of EGFR mutations, including the T790M resistance mutation. This guide delves into the preclinical efficacy of this compound, offering a clear comparison of its activity in various cancer cell lines and in vivo models.

Comparative Efficacy of AZ-5104 and Other EGFR TKIs

The in vitro potency of AZ-5104 has been evaluated against various EGFR mutations in non-small cell lung cancer (NSCLC) cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with its parent drug, osimertinib, and other EGFR inhibitors.

Table 1: In Vitro Potency (IC50, nM) of AZ-5104 and Osimertinib in EGFR-Mutant Lung Cancer Cell Lines [1]

Cell LineEGFR Mutation StatusAZ-5104 (nM)Osimertinib (nM)
PC-9Exon 19 deletion2Not specified
NCI-H1975L858R/T790M2Not specified
LoVoWild-Type33Not specified

Table 2: Comparative IC50 Values (nM) of AZ-5104 Against Various EGFR Kinases

EGFR KinaseIC50 (nM)
EGFR L858R/T790M1
EGFR L858R6
EGFR L861Q1
Wild-Type EGFR25
ErbB47

Note: AZ-5104 exhibits a reduced selectivity margin against wild-type EGFR when compared to AZD9291.

In Vivo Antitumor Activity

In vivo studies have demonstrated the efficacy of AZ-5104 in preclinical tumor models. These studies are crucial for understanding the compound's therapeutic potential in a physiological context.

Table 3: In Vivo Efficacy of AZ-5104 in Patient-Derived Xenograft (PDX) Models [2]

PDX ModelEGFR MutationTreatment and DoseOutcome
LXF2478M766_A767insASVAZ-5104 (25 mg/kg, daily)Significant tumor growth inhibition
LU0387H773_V774insNPHAZ-5104 (50 mg/kg, daily)Significant tumor growth inhibition

Furthermore, studies have shown that both osimertinib and its metabolite AZ-5104 can penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases in NSCLC.[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating EGFR inhibitors, the following diagrams are provided.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR AZ5104_d2 This compound AZ5104_d2->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for In Vitro Analysis start Start cell_culture 1. Cancer Cell Culture start->cell_culture treatment 2. Treatment with this compound (and control compounds) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay protein_extraction 4. Protein Extraction treatment->protein_extraction data_analysis 6. Data Analysis and IC50 Determination viability_assay->data_analysis western_blot 5. Western Blot for p-EGFR and Total EGFR protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

References

A Comparative Guide to the Pharmacokinetic Profiles of AZ-5104 and its Deuterated Analog AZ-5104-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of the epidermal growth factor receptor (EGFR) inhibitor AZ-5104 and its deuterated analog, AZ-5104-d2. The information presented is based on available experimental data and established principles of deuterium's effect on drug metabolism.

Introduction

AZ-5104 is an active, demethylated metabolite of osimertinib (B560133) (AZD9291), a third-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] Like its parent compound, AZ-5104 is a potent inhibitor of EGFR, including mutations such as L858R/T790M.[1][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a compound, primarily by slowing down its metabolism.[4][5] This guide will explore the known pharmacokinetics of AZ-5104 and the anticipated profile of this compound.

Data Presentation: Comparative Pharmacokinetic Profiles

The following table summarizes the known pharmacokinetic parameters for AZ-5104 and the expected changes for this compound based on the kinetic isotope effect. Direct comparative experimental data for this compound is limited; therefore, the profile of the deuterated compound is inferred from studies on the deuterated parent drug, osimertinib-d3, which demonstrated a significant reduction in the formation of AZ-5104.[6][7]

Pharmacokinetic ParameterAZ-5104This compound (Inferred)Rationale for a Deuterated Profile
Metabolism Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, through demethylation.[8]Reduced rate of metabolism.The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of enzymatic cleavage (kinetic isotope effect).[4][5]
Plasma Concentration (as a metabolite of Osimertinib) Circulates at approximately 10% of the exposure of the parent compound, osimertinib.[8][9]Significantly lower plasma concentration when formed from a deuterated precursor (e.g., osimertinib-d3).[6][7]Deuteration of the parent compound inhibits the metabolic pathway leading to the formation of AZ-5104.[6][7]
Systemic Exposure (AUC) Established AUC values are available from human and animal studies. For instance, in one human study, the median AUC0–24 at steady state was 414 ng/mL*h.[8]Expected to be higher if administered directly.A reduced rate of metabolic clearance would lead to the drug remaining in circulation for a longer period, thus increasing the overall exposure.
Peak Concentration (Cmax) Established Cmax values are documented in various studies.Expected to be higher if administered directly.A slower metabolism rate would likely result in a higher peak plasma concentration after administration.
Half-life (t1/2) Data is available from preclinical and clinical studies.Expected to be longer.Reduced metabolic clearance typically leads to a prolonged elimination half-life.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the pharmacokinetic profiles of compounds like AZ-5104.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Drug Administration: AZ-5104 or this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at a specific dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the analytes are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

    • Sample Preparation: Protein precipitation is performed by adding acetonitrile (B52724) to the plasma samples.

    • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase.

    • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

In Vitro Metabolism Study using Liver Microsomes
  • Microsome Incubation: The test compound (AZ-5104 or this compound) is incubated with pooled human or rat liver microsomes in the presence of an NADPH-regenerating system at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The disappearance of the parent compound is monitored by LC-MS/MS to determine the rate of metabolism.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.

Mandatory Visualization

EGFR Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by AZ-5104. As an EGFR inhibitor, AZ-5104 blocks the downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation EGF EGF (Ligand) EGF->EGFR Binds AZ5104 AZ-5104 AZ5104->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by AZ-5104.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study.

PK_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Dosing Administer Compound (Oral Gavage) Animal_Model->Dosing Sampling Collect Blood Samples (Time Course) Dosing->Sampling Centrifugation Centrifuge to Separate Plasma Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Extraction Protein Precipitation & Sample Extraction Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Determine Plasma Concentration vs. Time LCMS->Concentration PK_Parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, etc.) Concentration->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

References

Head-to-Head Comparison: AZ-5104-d2 vs. Afatinib in EGFR-Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent epidermal growth factor receptor (EGFR) inhibitors: AZ-5104 and afatinib (B358). While a direct head-to-head study involving the deuterated AZ-5104-d2 is not publicly available, this analysis leverages existing preclinical data for AZ-5104, the active metabolite of osimertinib, and afatinib to offer insights into their respective activities in EGFR-mutant cancer cell lines. The inclusion of "-d2" in this compound signifies deuterium (B1214612) labeling, a modification primarily used for pharmacokinetic studies that is not expected to alter the compound's fundamental in vitro inhibitory mechanisms against its target kinases.

Mechanism of Action and Target Specificity

Both AZ-5104 and afatinib are potent tyrosine kinase inhibitors (TKIs) that target the EGFR signaling pathway, a critical driver in the proliferation and survival of many cancers, particularly non-small cell lung cancer (NSCLC). However, they belong to different generations of EGFR inhibitors and exhibit distinct profiles in their target specificity and mechanism of irreversible binding.

Afatinib is a second-generation, irreversible pan-ErbB family blocker. It covalently binds to and inhibits not only EGFR (ErbB1) but also other members of the ErbB family, namely HER2 (ErbB2) and HER4 (ErbB4)[1][2][3]. This broad-spectrum activity can be advantageous in cancers where signaling from multiple ErbB family members contributes to tumor progression. Afatinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain of these receptors, leading to their irreversible inhibition[1].

AZ-5104 is the active, demethylated metabolite of the third-generation EGFR inhibitor, osimertinib[4][5]. It is designed to be highly selective for mutant forms of EGFR, particularly the T790M resistance mutation, while sparing wild-type (WT) EGFR[4][5]. This selectivity profile is intended to minimize the toxicities associated with inhibiting WT EGFR in non-cancerous tissues. Like afatinib, AZ-5104 is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.

In Vitro Potency Against EGFR-Mutant Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for AZ-5104 and afatinib against a panel of EGFR-mutant non-small cell lung cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineEGFR Mutation StatusAZ-5104 IC50 (nM)Afatinib IC50 (nM)
PC-9 Exon 19 deletion2.6[6]0.8[7]
H3255 L858R-0.3[7]
H1975 L858R & T790M3.3[6]57[7]
PC-9ER Exon 19 del & T790M-165[7]
Calu-3 Wild-Type80[6]-
NCI-H2073 Wild-Type53[6]-

Data compiled from multiple sources. Experimental conditions may vary between studies.

The data indicates that while both compounds are highly potent against the common activating EGFR mutations (Exon 19 deletion and L858R), AZ-5104 demonstrates significantly greater potency against cell lines harboring the T790M resistance mutation (H1975) compared to afatinib. Conversely, afatinib appears more potent against cells with sensitizing mutations without T790M (PC-9, H3255).

Impact on Downstream Signaling Pathways

Activation of EGFR triggers critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are central to cell survival, proliferation, and growth. Both AZ-5104 and afatinib exert their anti-tumor effects by suppressing these signaling axes.

Preclinical studies have demonstrated that treatment with afatinib leads to a marked reduction in the phosphorylation of both AKT and ERK in EGFR-mutant cells[7][8][9]. Similarly, AZ-5104 effectively inhibits the phosphorylation of EGFR, which in turn is expected to block the activation of downstream effectors like AKT and ERK[4][5]. The inhibition of EGFR phosphorylation by AZ-5104 has been quantified in several cell lines, with IC50 values of 2 nM in H1975 (L858R/T790M) and PC-9 (Exon 19 deletion) cells, and 33 nM in LOVO (WT) cells[5].

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 pY PI3K PI3K EGFR->PI3K pY RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR AZ5104 AZ-5104 AZ5104->EGFR Afatinib Afatinib Afatinib->EGFR

EGFR signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.

Cell Viability Assay (MTS/MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the compounds on cell growth.

  • Cell Seeding: EGFR-mutant NSCLC cells (e.g., PC-9, H1975) are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of AZ-5104 or afatinib (typically ranging from 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is included.

  • Reagent Incubation: MTS or MTT reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at 490 nm for MTS or 570 nm for MTT (after solubilization of formazan (B1609692) crystals).

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by fitting the data to a dose-response curve using non-linear regression analysis.

Western Blot Analysis for Downstream Signaling

This method assesses the effect of the inhibitors on the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: Cells are cultured to 70-80% confluency and may be serum-starved overnight. Cells are then pre-treated with various concentrations of AZ-5104 or afatinib for 2-4 hours, followed by stimulation with EGF (e.g., 50 ng/mL) for 15 minutes where required.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.

  • Analysis: Densitometric analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis c1 Seed Cells c2 Treat with Inhibitor c1->c2 c3 Add MTS/MTT Reagent c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate IC50 c4->c5 w1 Culture & Treat Cells w2 Lyse Cells & Quantify Protein w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Immunoblotting w3->w4 w5 Detect & Analyze w4->w5

General experimental workflow for inhibitor comparison.

Summary and Conclusion

This comparative guide, based on available preclinical data, highlights the distinct profiles of AZ-5104 and afatinib.

  • Afatinib demonstrates potent, broad-spectrum inhibition of the ErbB family of receptors and is highly effective against NSCLC cells with common sensitizing EGFR mutations.

  • AZ-5104 , the active metabolite of osimertinib, exhibits a more targeted approach with remarkable potency against the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.

The choice between these inhibitors in a research or clinical setting would be guided by the specific EGFR mutation status of the cancer cells. For T790M-positive, resistant cancers, AZ-5104 (or its parent compound, osimertinib) would be the more potent agent. For T790M-negative cancers with sensitizing EGFR mutations, afatinib remains a highly effective inhibitor. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological activities and to explore potential combination strategies.

References

Comparative Off-Target Kinase Profiling of AZD5104 and Other TKIs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the selectivity of tyrosine kinase inhibitors (TKIs) is a critical determinant of both their efficacy and toxicity profiles. This guide provides a comparative analysis of the off-target kinase profiles of several prominent epidermal growth factor receptor (EGFR) TKIs, with a focus on AZD5104, the active metabolite of the third-generation inhibitor osimertinib. Due to the limited availability of direct, comprehensive kinome profiling data for AZD5104, the profile of its parent compound, osimertinib, is used as a surrogate for comparative purposes against the first-generation TKIs gefitinib (B1684475) and erlotinib, and the second-generation TKI afatinib.

This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these TKIs based on available experimental data.

Kinase Inhibition Profile Comparison

The following table summarizes the off-target kinase inhibition profiles of osimertinib, gefitinib, erlotinib, and afatinib. The data is compiled from KINOMEscan™ assays, which quantitatively measure the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a stronger binding affinity. For this comparison, off-targets are defined as kinases inhibited with a Kd of less than 100 nM.

Kinase TargetOsimertinib (as a proxy for AZD5104)GefitinibErlotinibAfatinib
Primary Target(s) EGFR (L858R/T790M, ex19del/T790M) EGFR EGFR EGFR, ERBB2, ERBB4
AAK1>10000>10000>10000180
ACK1 (TNK2)130---
BLK4.9---
BMX43---
BTK26---
CSK160---
DDR1380---
FGR87---
GAK110012001100250
HCK38---
LCK25---
LYN18---
MAP2K5>10000>10000>1000096
MAP4K5190---
MINK1230---
MLTK (ZAK)15---
p38α (MAPK14)4600---
p38β (MAPK11)910---
RIPK2260482120
SRC28---
STK10>10000>10000>1000088
TEC19---
TNK1140---
TXK12---
YES122---

Data for Gefitinib, Erlotinib, and Afatinib are primarily sourced from the LINCS Data Portal KINOMEscan assays.[1][2][3][4] Data for Osimertinib is based on available literature and public databases.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform from DiscoveRx is a widely used method for profiling the selectivity of kinase inhibitors. The assay is based on a competitive binding format.

Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Methodology:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining compared to a DMSO control, or as a dissociation constant (Kd) calculated from a dose-response curve.[1][4]

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to kinases.

Principle: The assay measures the binding of a fluorescently labeled "tracer" (an ATP-competitive ligand) to a kinase of interest. The kinase is labeled with a Europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor™ 647 fluorophore. When the tracer binds to the kinase, the Eu-chelate and the Alexa Fluor™ 647 are brought into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase (tagged with an epitope for antibody binding, e.g., His-tag), a Eu-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and the test compound at various concentrations.

  • Assay Plate Setup: Add the kinase and Eu-anti-tag antibody mixture to the wells of a microplate.

  • Inhibitor Addition: Add the serially diluted test compound or a DMSO control to the wells.

  • Tracer Addition: Add the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium (typically 60 minutes).

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined from a dose-response curve.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI TKI (e.g., AZD5104) TKI->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.

KINOMEscan Experimental Workflow

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_assay Competition Assay cluster_quantification Quantification Kinase DNA-tagged Kinase Incubation Incubation (Competition for Binding) Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Incubation->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (Kd or % Inhibition) qPCR->Data

Caption: Overview of the KINOMEscan experimental workflow.

References

Safety Operating Guide

Proper Disposal Procedures for AZ-5104-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of AZ-5104-d2, a deuterated EGFR inhibitor used in research.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause eye and skin irritation.[3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Skin and Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and any solvents used.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other relevant hazard information.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal company.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.

    • Provide the waste disposal company with all available safety information, including the Safety Data Sheet for AZ-5104.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated Secure Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Provide Safety Data Information E->F G Arrange for Waste Pickup and Disposal F->G

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Essential Safety and Logistics for Handling AZ-5104-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, targeted compounds like AZ-5104-d2 are paramount for ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for handling and experimentation, and a detailed disposal plan for this compound. As a deuterated analog of AZ-5104, a potent EGFR inhibitor, this compound requires careful management.[1]

Immediate Safety and Hazard Information

Key Safety Precautions:

  • Avoid Contact: Do not ingest, inhale, or allow contact with skin, eyes, or clothing.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to prevent inhalation.[2]

  • Training: Ensure all personnel are trained on the potential hazards and safe handling procedures for potent small molecule inhibitors.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the solid compound.To prevent skin contact and absorption.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.
Body Protection A fully buttoned lab coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if there is a risk of aerosolization or if handling the powder outside of a chemical fume hood.To prevent inhalation of the compound.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is essential for both safety and experimental reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a freezer at -20°C, protected from light.[3] For long-term storage, -80°C is recommended for stock solutions.[4]

Preparation of Stock Solutions

This protocol outlines the preparation of a 10 mM stock solution in DMSO, a common solvent for this type of compound.

  • Pre-computation: Before you begin, calculate the required mass of this compound for your desired stock solution volume and concentration. The molecular weight of this compound is 487.59 g/mol .[1]

  • Weighing:

    • Before opening the vial, centrifuge it to collect all the powder at the bottom.

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the inhibitor powder into the tube inside a chemical fume hood.

  • Dissolution:

    • Add the appropriate volume of high-purity DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.[3][5]

G cluster_prep Stock Solution Preparation start Start calculate Calculate Mass of this compound start->calculate weigh Weigh Compound in Fume Hood calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Working Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.
Experimental Use in Cell Culture

This section provides a general protocol for using the this compound stock solution in a cell-based assay, such as an MTT assay for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 10 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.

    • It is crucial to perform serial dilutions in DMSO first before the final dilution into aqueous medium to prevent precipitation.

    • Ensure the final DMSO concentration in the cell culture wells is less than 0.5% to avoid cytotoxicity.[3][6]

  • Cell Treatment: Remove the existing medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's protocol.

G cluster_exp Cell-Based Assay Workflow start_exp Start seed_cells Seed Cells in Plate start_exp->seed_cells prepare_working Prepare Working Solutions seed_cells->prepare_working treat_cells Treat Cells with Compound prepare_working->treat_cells incubate_cells Incubate for Desired Time treat_cells->incubate_cells perform_assay Perform Viability Assay incubate_cells->perform_assay analyze_data Analyze and Record Data perform_assay->analyze_data end_exp End analyze_data->end_exp

Caption: General workflow for a cell-based assay with this compound.

EGFR Signaling Pathway

AZ-5104 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] This pathway is crucial for regulating cell growth, proliferation, and survival. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. AZ-5104 and its deuterated analog work by blocking the kinase activity of EGFR, thereby inhibiting downstream signaling.

G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR AZ5104d2 This compound AZ5104d2->EGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.[7]

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired solid this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, tubes, and gloves should be collected in a designated hazardous solid waste container.[7]

  • Liquid Waste:

    • Solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[7]

    • Do not mix with other incompatible waste streams.

Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate personal protective equipment before attempting to clean the spill.

  • Containment:

    • For liquid spills, use an absorbent, non-combustible material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and collect the decontamination materials as hazardous waste.[7]

Final Disposal
  • All collected waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.

  • Do not dispose of this compound down the sink or in regular trash. [7]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[7]

G cluster_disposal Disposal Workflow for this compound start_disposal Start segregate Segregate Waste (Solid/Liquid) start_disposal->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect store_waste Store Securely in Lab collect->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs dispose Professional Hazardous Waste Disposal contact_ehs->dispose end_disposal End dispose->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.